molecular formula C6H10O4 B1600972 Dimethyl succinate-d4 CAS No. 30994-23-1

Dimethyl succinate-d4

Cat. No.: B1600972
CAS No.: 30994-23-1
M. Wt: 150.17 g/mol
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N
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Description

Dimethyl succinate-d4 is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXOBHXGJLMRAB-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481958
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30994-23-1
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Succinate-d4: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl succinate-d4, a deuterated isotopologue of dimethyl succinate (B1194679). This document details its chemical structure, physicochemical properties, and a synthesized experimental protocol for its preparation. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and metabolic research.

Core Concepts: Chemical Identity and Properties

This compound, systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate, is a stable isotope-labeled form of dimethyl succinate where four hydrogen atoms on the succinate backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mass spectrometry-based studies for tracing metabolic pathways and as an internal standard in quantitative analysis.

Chemical Structure

The chemical structure of this compound is characterized by a four-carbon dicarboxylic acid backbone with two methyl ester groups. The key feature is the presence of four deuterium atoms on the central two carbon atoms (C2 and C3).

Molecular Formula: C₆H₆D₄O₄

SMILES: O=C(OC)C([2H])([2H])C([2H])([2H])C(OC)=O[1]

InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N[2][3]

The structural representation of this compound is provided in the diagram below.

G Chemical Structure of this compound C1 D C2 D C3 D C4 D C5 C C5->C1 C5->C2 C6 C C5->C6 C8 C C5->C8 C6->C3 C6->C4 C7 C C6->C7 O1 O C7->O1 O2 O C7->O2 O3 O C8->O3 O4 O C8->O4 CH3_1 CH₃ O2->CH3_1 CH3_2 CH₃ O4->CH3_2

Chemical structure of this compound.
Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.

PropertyValueReference
CAS Number 30994-23-1[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 200 °C (lit.)[2][3]
Melting Point 18-19 °C (lit.)[2][3]
Density 1.148 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.419 (lit.)[2][3]
Isotopic Purity ≥98 atom % D[2][3]
Flash Point 90 °C (closed cup)[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding deuterated carboxylic acid precursor, succinic acid-d4. The Fischer-Speier esterification is a common and effective method for this transformation. This section provides a detailed, synthesized protocol based on established chemical principles.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity
Succinic acid-2,2,3,3-d414493-42-6C₄H₂D₄O₄≥98 atom % D
Methanol (B129727) (anhydrous)67-56-1CH₄O≥99.8%
Sulfuric acid (concentrated)7664-93-9H₂SO₄95-98%
Sodium bicarbonate (saturated solution)144-55-8NaHCO₃-
Anhydrous magnesium sulfate7487-88-9MgSO₄-
Diethyl ether (anhydrous)60-29-7C₄H₁₀O-
Experimental Workflow

The synthesis involves a classic acid-catalyzed esterification followed by a standard workup and purification procedure.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification cluster_3 Analysis reactants 1. Combine Succinic acid-d4 and Methanol catalyst 2. Add Sulfuric Acid (catalyst) reactants->catalyst reflux 3. Reflux the mixture catalyst->reflux cool 4. Cool the reaction mixture reflux->cool neutralize 5. Neutralize with NaHCO₃ solution cool->neutralize extract 6. Extract with Diethyl Ether neutralize->extract dry 7. Dry organic layer with MgSO₄ extract->dry filter 8. Filter to remove drying agent dry->filter evaporate 9. Evaporate the solvent filter->evaporate distill 10. Purify by vacuum distillation evaporate->distill analyze 11. Characterize the product (NMR, MS) distill->analyze

A typical workflow for the synthesis of this compound.
Detailed Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid-2,2,3,3-d4 (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

This compound serves as a crucial tool in various research domains:

  • Metabolomics: It is used as an internal standard for the quantification of endogenous dimethyl succinate in biological samples.

  • Pharmacokinetic Studies: In drug development, it can be used to trace the metabolic fate of drug candidates containing a succinate moiety.

  • Mechanistic Studies: The isotopic label allows for the elucidation of reaction mechanisms involving succinate or its derivatives.

Safety Information

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical.

References

An In-depth Technical Guide to Dimethyl Succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl succinate-d4 (CAS Number: 30994-23-1), a deuterated isotopologue of dimethyl succinate (B1194679).[1][2][3][4] This document is intended for researchers in drug metabolism, pharmacokinetics (DMPK), and other biomedical fields who utilize stable isotope-labeled compounds as internal standards or metabolic tracers.

Core Compound Data

This compound is a stable, non-radioactive labeled compound valuable for its application in quantitative analysis and metabolic research.[4] The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[4]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented below. Data is aggregated from various commercial suppliers and databases.

PropertyValueReference(s)
CAS Number 30994-23-1[1][2][3][4]
Molecular Formula C₆H₆D₄O₄[2][4]
Molecular Weight 150.17 g/mol [1][2][3][4]
Synonyms Dimethyl succinate-2,2,3,3-d4, Dimethyl butanedioate-2,2,3,3-d4[1][3]
Isotopic Purity ≥98 atom % D[1]
Chemical Purity (GC) ≥97% to >99%[2][4]
Appearance Colorless to light yellow liquid[4]
Density 1.148 g/mL at 25 °C[1]
Boiling Point 196-200 °C (lit.)[1]
Melting Point 18-19 °C (lit.)[1]
Refractive Index n20/D 1.419 (lit.)[1]
InChI Key MUXOBHXGJLMRAB-KHORGVISSA-N[1]

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of succinic acid-d4 with methanol. While specific protocols for the deuterated version are proprietary, the general synthesis of dimethyl succinate is well-established.

General Synthesis Pathway

The common method for synthesizing dimethyl succinate is the acid-catalyzed esterification (Fischer esterification) of succinic acid with methanol.[5] For the deuterated analogue, succinic acid-d4 would be used as the starting material.

Synthesis of this compound Synthesis of this compound cluster_reactants Reactants succinic_acid_d4 Succinic Acid-d4 (HOOC-CD2-CD2-COOH) catalyst Acid Catalyst (e.g., H2SO4) succinic_acid_d4->catalyst methanol Methanol (CH3OH) methanol->catalyst reflux Reflux catalyst->reflux product This compound (CH3OOC-CD2-CD2-COOCH3) reflux->product Pharmacokinetic Workflow Workflow for a Pharmacokinetic Study Using a SIL-IS dosing Administer Unlabeled Dimethyl Succinate to Test Subject sampling Collect Biological Samples (e.g., Plasma, Urine) Over Time dosing->sampling spiking Spike Samples with Known Amount of Dimethyl Succinate-d4 (Internal Standard) sampling->spiking extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) spiking->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis quantification Quantify Unlabeled Analyte by Comparing its Peak Area to the Internal Standard's Peak Area analysis->quantification pk_model Pharmacokinetic Modeling (Concentration vs. Time) quantification->pk_model Metabolic Pathway Metabolic Fate of this compound cluster_tca TCA Cycle (Mitochondrion) DMS_d4 This compound (Extracellular) Esterases Esterases DMS_d4->Esterases Hydrolysis Succinate_d4 Succinate-d4 SDH Succinate Dehydrogenase (SDH) Succinate_d4->SDH Oxidation Fumarate_d4 Fumarate-d4 Fumarase Fumarase Fumarate_d4->Fumarase Hydration Malate_d4 Malate-d4 MDH Malate Dehydrogenase (MDH) Malate_d4->MDH Oxidation OAA_d4 Oxaloacetate-d4 Esterases->Succinate_d4 SDH->Fumarate_d4 Fumarase->Malate_d4 MDH->OAA_d4

References

A Technical Guide to Dimethyl Succinate-d4: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of dimethyl succinate-d4, a deuterated isotopologue of dimethyl succinate (B1194679). Designed for researchers, scientists, and professionals in drug development, this document details its molecular properties and outlines its application as an internal standard in quantitative analytical methods.

Core Physicochemical Properties

The key distinction between dimethyl succinate and its deuterated form is the mass difference imparted by the substitution of four hydrogen atoms with deuterium (B1214612). This mass shift is fundamental to its utility in mass spectrometry-based assays. The essential properties are summarized below for easy comparison.

PropertyThis compoundDimethyl Succinate
Molecular Weight 150.17 g/mol [1][2][3]146.14 g/mol [4][5][6][7][8]
Molecular Formula C₆H₆D₄O₄[2]C₆H₁₀O₄[1][4][8]
CAS Number 30994-23-1[1][2]106-65-0[4][5][6]
Synonyms Dimethyl succinate-2,2,3,3-d4, Dimethyl butanedioate-2,2,3,3-d4[1]Succinic acid dimethyl ester, Dimethyl butanedioate[4][6][7]
Density 1.148 g/mL at 25 °C~1.117 g/mL at 25 °C[8]
Boiling Point 200 °C (lit.)200 °C (lit.)[8]
Melting Point 18-19 °C (lit.)16-19 °C (lit.)[8]

Isotopic Labeling and Mass Spectrometry

The primary application of this compound is as an internal standard for quantitative analysis.[3] The four deuterium atoms increase the molecular weight by approximately 4 Da compared to the natural, unlabeled compound. This known mass difference allows for precise differentiation and quantification in mass spectrometry.

cluster_1 Analytical Process A Dimethyl Succinate (Analyte) MW: 146.14 C Sample Matrix (e.g., Plasma, Urine) A->C Present in sample B This compound (Internal Standard) MW: 150.17 B->C Spiked at known conc. D LC-MS Analysis C->D Injection E Quantification Result: Analyte/Standard Ratio D->E Data Processing prep 1. Prepare Standards (Analyte & IS Stocks) spike 3. Add IS & Precipitate (200 µL Acetonitrile + IS) prep->spike sample 2. Aliquot Plasma Sample (50 µL) sample->spike vortex 4. Vortex (30 seconds) spike->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant (150 µL) centrifuge->transfer inject 7. LC-MS/MS Injection transfer->inject analyze 8. Data Processing (Peak Area Ratio) inject->analyze

References

In-Depth Technical Guide to the Physical Properties of Dimethyl Succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl succinate-d4 (CAS No. 30994-23-1), a deuterated isotopologue of dimethyl succinate (B1194679). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields where this compound is utilized, often as an internal standard in metabolic studies or as a tracer in pharmacokinetic research.

Core Physical and Chemical Data

The integration of deuterium (B1214612) into the dimethyl succinate molecule results in a compound with a higher molecular weight than its non-deuterated counterpart, which can be crucial for its application in mass spectrometry-based analyses. Below is a summary of its key physical properties.

PropertyValueReference
Chemical Formula C₆H₆D₄O₄[1][2]
Linear Formula CH₃O₂CCD₂CD₂CO₂CH₃[3][4]
Molecular Weight 150.17 g/mol [1][3][4][5][6]
CAS Number 30994-23-1[1][2][3][4]
Appearance Colorless to light yellow liquid[2][7]
Melting Point 18-19 °C[3][7][8]
Boiling Point 200 °C (lit.)[3][7][8]
Density 1.148 g/mL at 25 °C[3][7][8]
Refractive Index n20/D 1.419 (lit.)[3][8]
Isotopic Purity 98 atom % D[3][8]
Storage Conditions Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is near room temperature, can be accurately determined using the capillary tube method with a calibrated thermometer.

  • Sample Preparation: A small amount of finely powdered solid this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating bath, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[3][5]

  • Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[3]

  • Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded. This range represents the melting point.[3][9] For a pure compound, this range is typically narrow (0.5-1.0°C).[5]

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid like this compound, the micro boiling point method is suitable.

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or conical vial.[6][10]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[11] The entire assembly is heated in a Thiele tube or an appropriate heating block.[11][12]

  • Heating and Observation: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as the air inside expands.[10] Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.[12]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[11][12]

Density Determination

The density of liquid this compound can be determined by measuring the mass of a known volume.

  • Volume Measurement: A precise volume of the liquid is measured using a calibrated volumetric flask or a graduated cylinder. For higher accuracy, a pycnometer is recommended.

  • Mass Measurement: An empty, dry container (e.g., the graduated cylinder or pycnometer) is first weighed on an analytical balance.[13] The known volume of the liquid is then added, and the container is weighed again. The difference in mass gives the mass of the liquid.[13][14]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[15] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

G Logical Relationships of Physical Properties cluster_0 Molecular Structure cluster_1 Fundamental Properties cluster_2 Bulk Physical Properties Chemical_Formula Chemical Formula (C₆H₆D₄O₄) Molecular_Weight Molecular Weight (150.17 g/mol) Chemical_Formula->Molecular_Weight Deuterium_Labeling Deuterium Labeling Deuterium_Labeling->Molecular_Weight Melting_Point Melting Point (18-19 °C) Molecular_Weight->Melting_Point Influences Boiling_Point Boiling Point (200 °C) Molecular_Weight->Boiling_Point Influences Density Density (1.148 g/mL at 25 °C) Molecular_Weight->Density Influences Refractive_Index Refractive Index (1.419) Boiling_Point->Refractive_Index Correlates with Density->Refractive_Index Correlates with

Caption: Interrelation of this compound's Properties.

References

An In-depth Technical Guide to the Synthesis of Deuterated Succinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing deuterated succinic acid esters. These isotopically labeled compounds are invaluable tools in pharmaceutical research and development, serving as tracers in metabolic studies and as active pharmaceutical ingredients (APIs) with potentially improved pharmacokinetic profiles due to the kinetic isotope effect. This document details various synthetic strategies, provides specific experimental protocols, summarizes key quantitative data, and illustrates the underlying chemical and biological pathways.

Introduction: The Significance of Deuteration in Drug Development

Deuterium (B1214612), a stable isotope of hydrogen, possesses nearly identical physical properties to protium (B1232500) but has twice the mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate—a phenomenon known as the kinetic isotope effect (KIE).

In drug development, precision deuteration can offer significant advantages:

  • Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially increasing the drug's half-life and bioavailability.

  • Reduced Toxic Metabolites: Slower metabolism can decrease the formation of potentially toxic byproducts.

  • Enhanced Pharmacokinetic Profiles: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Metabolic Pathway Elucidation: Deuterium-labeled compounds are critical tracers for studying metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, using techniques like mass spectrometry.

Succinic acid is a key metabolite in the TCA cycle, and its deuterated esters are therefore of significant interest for both metabolic research and as potential therapeutics.

Core Synthesis Methodologies

Several strategic approaches exist for the synthesis of deuterated succinic acid esters. The choice of method depends on the desired deuterium incorporation pattern, scale, and the availability of starting materials.

Catalytic Deuteration of Unsaturated Precursors

The most common and direct method for preparing specifically deuterated succinates is the catalytic hydrogenation of maleic or fumaric acid esters using deuterium gas (D₂). This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and results in the syn-addition of two deuterium atoms across the double bond.

This approach is highly efficient for producing 2,3-dideuterio-succinic acid esters. By starting with a deuterated unsaturated precursor, it is also possible to synthesize tetradeuterated analogues.

Synthesis_Method_1 Catalytic Deuteration of Unsaturated Esters sub Diethyl Maleate (B1232345) (or Fumarate) reac Hydrogenation Reactor sub->reac Substrate d2 Deuterium Gas (D₂) d2->reac Deuterium Source cat Catalyst (e.g., Pd/C) cat->reac Catalyst prod Diethyl Succinate-2,3-d₂ reac->prod Crude Product sep Purification (e.g., Distillation) prod->sep final Final Product sep->final

Caption: Workflow for catalytic deuteration of diethyl maleate.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange methods involve the replacement of C-H bonds in the succinic acid ester backbone with C-D bonds. This is typically achieved using a deuterium source like deuterium oxide (D₂O) under catalytic conditions.

  • Acid/Base Catalysis: While less common for non-activated C-H bonds like those in succinate (B1194679), strong acid or base catalysis in D₂O at elevated temperatures can promote exchange, though it may lack selectivity and require harsh conditions.

  • Transition Metal Catalysis: More sophisticated methods use transition metal catalysts (e.g., ruthenium, iridium) that can reversibly activate C-H bonds, facilitating exchange with the deuterated solvent. These methods can offer higher selectivity and milder reaction conditions.

This approach is particularly useful for producing fully deuterated succinic acid-d₄ esters if all four methylene (B1212753) protons are accessible for exchange.

Synthesis from Pre-Deuterated Precursors

A straightforward, albeit potentially more expensive, route is to start with commercially available deuterated succinic acid, such as succinic acid-2,2,3,3-d₄. This deuterated diacid can then be esterified using standard chemical methods, such as Fischer esterification.

Fischer esterification involves reacting the carboxylic acid with an excess of alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction is driven to completion by removing the water byproduct. This method ensures that the deuterium labels on the carbon backbone remain untouched.

Synthesis_Method_3 Esterification of Deuterated Succinic Acid sub Succinic Acid-d₄ (HOOC-CD₂-CD₂-COOH) reac Fischer Esterification sub->reac alc Alcohol (R-OH) (e.g., Ethanol) alc->reac Excess cat Acid Catalyst (e.g., H₂SO₄) cat->reac prod Dialkyl Succinate-d₄ (ROOC-CD₂-CD₂-COOR) reac->prod Heat, Water Removal

Caption: Synthesis via Fischer esterification of succinic acid-d₄.

Quantitative Data Summary

The following tables summarize quantitative data for different synthesis methods, compiled from various literature sources.

Table 1: Catalytic Deuteration of Maleic Acid/Anhydride Derivatives

CatalystSubstrateDeuterium SourceTemperature (°C)Pressure (bar)Yield (%)Reference
5% Pd/CMaleic AnhydrideD₂9010>99(adapted)
Pd/Al₂O₃Maleic AcidD₂905~100(adapted)
Pd/CeO₂Maleic AcidD₂O/H₂60N/AHigh

Table 2: Esterification of Succinic Acid

MethodSubstrateReagentsCatalystYield (%)Reference
Reactive DistillationSuccinic AcidEthanol (B145695)Amberlyst 70up to 98
Batch ReactionSuccinic Acid-d₄Anhydrous EthanolSulfuric AcidHigh (typical)(adapted)

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Succinate-2,3-d₂ via Catalytic Deuteration

This protocol is adapted from standard procedures for the hydrogenation of maleic acid derivatives.

Materials:

  • Diethyl maleate

  • 5% Palladium on activated carbon (Pd/C) catalyst

  • Anhydrous ethanol (solvent)

  • Deuterium gas (D₂) cylinder

  • Parr-type hydrogenation apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged of air and moisture with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add diethyl maleate (1 equivalent). Under a flow of inert gas, carefully add the 5% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve the diethyl maleate, ensuring the catalyst is suspended.

  • Purging with Deuterium: Seal the vessel. Evacuate the inert gas and backfill with D₂ gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully exchanged.

  • Reaction: Pressurize the vessel with D₂ gas to the desired pressure (e.g., 5 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 90°C).

  • Monitoring: Monitor the reaction progress by observing the drop in D₂ pressure. The reaction is complete when D₂ uptake ceases.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess D₂ gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with additional ethanol.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude diethyl succinate-2,3-d₂ can be purified by vacuum distillation if necessary.

  • Analysis: Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Diethyl Succinate-2,2,3,3-d₄ via Esterification

This protocol is based on the Fischer esterification of a pre-deuterated starting material.

Materials:

  • Succinic acid-2,2,3,3-d₄

  • Anhydrous ethanol (reagent and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Apparatus for reflux with a Dean-Stark trap (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic acid-2,2,3,3-d₄ (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heating: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS. To drive the equilibrium, a Dean-Stark trap can be used to remove the water formed during the reaction.

  • Reaction Completion: Continue refluxing until the starting material is consumed (typically 4-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl succinate-2,2,3,3-d₄.

  • Analysis: Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

Applications in Metabolic Research: The TCA Cycle

Deuterated succinate esters are excellent tools for tracing the flow of metabolites through the central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle. Once the ester enters a cell, it is hydrolyzed by cellular esterases to release deuterated succinic acid. This labeled succinate then enters the mitochondrial TCA cycle, where its fate can be tracked by mass spectrometry-based metabolomics. This allows researchers to quantify the flux through the cycle and understand how diseases or drugs perturb cellular metabolism.

TCA_Cycle Role of Deuterated Succinate in the TCA Cycle ester Diethyl Succinate-d₄ (Cell Permeable) hydrolysis Esterase Hydrolysis ester->hydrolysis succ_d4 Succinate-d₄ hydrolysis->succ_d4 fum Fumarate-d₂ succ_d4->fum SDH akg α-Ketoglutarate succ_coa Succinyl-CoA akg->succ_coa α-KGDH succ_coa->succ_d4 SCS mal Malate-d₂ fum->mal Fumarase oaa Oxaloacetate mal->oaa MDH oaa->akg ...rest of cycle...

Caption: Entry of labeled succinate into the TCA cycle.

In-Depth Technical Guide: Solubility of Dimethyl Succinate-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl Succinate-d4, a deuterated stable isotope of dimethyl succinate (B1194679). Given the limited direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated analog, Dimethyl Succinate, to provide a reliable reference point for its behavior in various organic solvents. This document also outlines a standard experimental protocol for solubility determination and illustrates a typical workflow for its application in quantitative analysis.

Core Topic: Solubility Profile

This compound is anticipated to exhibit a solubility profile very similar to that of dimethyl succinate due to the negligible impact of deuterium (B1214612) substitution on intermolecular forces. Dimethyl succinate is a polar compound, characterized by the presence of two ester functional groups. Following the principle of "like dissolves like," it is readily soluble in polar organic solvents.

Data Presentation: Solubility of Dimethyl Succinate (as a proxy for this compound)
SolventFormulaTypeReported Solubility
AcetoneC₃H₆OPolar AproticSoluble[1]
EthanolC₂H₅OHPolar ProticSoluble[1][2]
Ethyl Ether(C₂H₅)₂OPolar AproticVery Soluble[1][2]
WaterH₂OPolar Protic75 g/L[3][4]; 122.9 g/L at 20°C[2]

Note: The qualitative descriptions "Soluble" and "Very Soluble" indicate a high degree of miscibility. It is recommended to perform experimental verification for precise quantitative applications.

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7] This method involves equilibrating a surplus of the solute with the solvent over a set period and then measuring the concentration of the dissolved solute in the saturated solution.

Detailed Methodology: Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • High-purity organic solvent of choice

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, LC-MS, or NMR)

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6] The temperature should be rigorously controlled.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifuge the vial to pellet the excess solid.[5]

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

Mandatory Visualization

Since this compound is primarily used as an internal standard in quantitative analytical methods, a signaling pathway is not applicable. Instead, the following diagram illustrates a typical experimental workflow for its use in a quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological or Environmental Sample extraction Analyte Extraction sample->extraction ds_spike Spike with This compound (Internal Standard) extraction->ds_spike cleanup Sample Cleanup (e.g., SPE) ds_spike->cleanup lcms LC-MS Injection cleanup->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration of Analyte calibration->result

References

Dimethyl Succinate-d4: A Comprehensive Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Dimethyl succinate-d4 (CAS: 30994-23-1). The information is curated for professionals in research and development who handle this compound, presenting critical safety data, handling protocols, and emergency procedures in a clear and accessible format. This guide draws upon information from various safety data sheets to ensure a thorough understanding of the material's properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is the deuterated form of Dimethyl succinate (B1194679). While specific data for the deuterated compound is limited, the properties are generally assumed to be similar to its non-labeled counterpart. The following table summarizes the key physical and chemical properties.

PropertyValueSource
Chemical Formula C₆H₆D₄O₄C/D/N Isotopes Inc.[1]
Molecular Weight 150.17 g/mol Sigma-Aldrich[2]
Appearance Colorless liquidCymitQuimica[3]
Melting Point 18 - 19 °CChemicalBook[4], Sigma-Aldrich[2]
Boiling Point 196 - 200 °CCymitQuimica[3], ChemicalBook[4]
Flash Point 85 - 90 °C (closed cup)C/D/N Isotopes Inc.[1], Sigma-Aldrich[2]
Density 1.148 g/mL at 25 °CChemicalBook[4], Sigma-Aldrich[2]
Vapor Pressure 0.3 mmHg at 20 °CCymitQuimica[3]
Water Solubility 0.8%CymitQuimica[3]
Autoignition Temperature 365 °CC/D/N Isotopes Inc.[1]
Lower Explosion Limit 1 Vol%C/D/N Isotopes Inc.[1]
Upper Explosion Limit 8.5 Vol%C/D/N Isotopes Inc.[1]

Section 2: Toxicological Data and Exposure Limits

Toxicological data for this compound is not extensively available. Therefore, the data for the unlabelled Dimethyl succinate is provided as a reference, assuming similar toxicological profiles.

Toxicity DataValueSpeciesSource
Acute Oral LD50 >5000 mg/kgRatSpectrum Chemical[5]
Acute Dermal LD50 >5000 mg/kgRabbitSpectrum Chemical[5]

Health Effects:

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Currently, there are no established occupational exposure limits (PELs or TLVs) for Dimethyl succinate.

Section 3: Experimental Protocols for Toxicological Assessment

The toxicological data presented in safety data sheets, such as LD50 values, are typically determined following standardized experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted by regulatory bodies. The likely methodologies for determining the acute toxicity of Dimethyl succinate are outlined below.

OECD Test Guideline 401: Acute Oral Toxicity (now superseded, but historically used)

This guideline provided a method for determining the median lethal dose (LD50) after oral administration.

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

  • Methodology:

    • Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

    • Housing and Feeding: Animals are housed in standard conditions with a controlled temperature (22°C ± 3°) and humidity (30-70%). They are provided with a standard diet and drinking water.

    • Dose Administration: Following a fasting period, the substance is administered orally in a single dose via gavage. If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.

    • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

    • Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline details the procedure for assessing the acute toxic effects of a substance applied to the skin.

  • Principle: The test substance is applied to the skin of experimental animals in a single dose.

  • Methodology:

    • Animal Selection: Healthy young adult rats (200-300g) with intact skin are typically used. Usually, animals of one sex (females) are sufficient.

    • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the animals (at least 10% of the body surface area).

    • Dose Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. For solid substances, they are typically moistened with a suitable vehicle (e.g., water) before application.

    • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly, and all animals are subjected to a gross necropsy at the end of the study.

Section 4: Safe Handling and Storage Workflow

Proper handling and storage are crucial to ensure the safety of laboratory personnel. The following diagram illustrates a logical workflow for the safe management of this compound.

cluster_receipt Receipt & Initial Storage cluster_handling Handling & Use cluster_spill Spill & Emergency Procedures cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect label_storage Store in Original, Tightly Closed Container at Room Temperature inspect->label_storage ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Protective clothing label_storage->ppe fume_hood Handle in a Fume Hood ppe->fume_hood avoid_ignition Keep Away from Heat, Sparks, and Open Flames fume_hood->avoid_ignition avoid_contact Avoid Contact with Skin, Eyes, and Inhalation of Vapor avoid_ignition->avoid_contact disposal Dispose of as Hazardous Waste via a Licensed Disposal Company avoid_contact->disposal spill Accidental Spill evacuate Evacuate Area & Remove Ignition Sources spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite) evacuate->absorb collect Collect in a Closed Container for Disposal absorb->collect

References

The Gold Standard of Quantification: A Technical Guide to the Principle of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the accuracy, precision, and reliability of data are paramount. This technical guide provides an in-depth exploration of the core principles and applications of deuterated internal standards, the universally recognized gold standard in mass spectrometry-based quantification. This document serves as a comprehensive resource, detailing the underlying theory, practical advantages, quantitative performance data, and explicit experimental protocols for professionals engaged in drug discovery, development, and clinical bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled (SIL) molecules where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[1][2] This seemingly subtle modification is the key to their power in quantitative analysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS).[3][4] The fundamental principle is rooted in their near-identical physicochemical properties to the analyte of interest.[3][5]

An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls at the very beginning of the analytical workflow.[6][7] Its purpose is to correct for variability that can arise during sample preparation, chromatographic separation, and detection.[6][8] Deuterated standards excel in this role for several key reasons:

  • Co-elution with the Analyte: In chromatographic techniques like LC or gas chromatography (GC), the deuterated standard and the native analyte have virtually identical retention times.[1] This co-elution is critical because it ensures both compounds are subjected to the same analytical conditions at the same time, most importantly, the same matrix effects.[9][10]

  • Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated standard and the analyte exhibit nearly identical ionization efficiencies.[1] The isotopic substitution has a negligible effect on the molecule's ability to gain or lose a charge.

  • Correction for Variability: Because the deuterated internal standard behaves almost identically to the analyte, any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.[1][5] Similarly, any fluctuations in injection volume or instrument response will affect both compounds equally.[11]

  • Distinguishable by Mass: Despite their chemical similarity, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[4] This allows for simultaneous measurement of both the analyte and the internal standard.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability is normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[5][7]

The Decisive Advantage: Deuterated vs. Non-Deuterated Internal Standards

While other types of internal standards exist, such as structural analogs (compounds with a similar but not identical chemical structure), deuterated standards are widely considered superior for quantitative bioanalysis.[8][12] The primary reason for this is their ability to more effectively compensate for matrix effects.[10] Matrix effects, caused by co-eluting endogenous components of a biological sample (e.g., plasma, urine), can suppress or enhance the ionization of the analyte, leading to inaccurate results.[10] Since a deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, providing a more reliable correction.[13]

Structural analogs, on the other hand, may have different retention times and ionization efficiencies, making them less effective at compensating for these matrix-induced variations.[9] The use of deuterated internal standards is highly recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[4][10]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Assay Precision (% CV) for Sirolimus with Different Internal Standards [1]

Internal Standard TypeAnalyte ConcentrationPrecision (% CV)
Deuterated Sirolimus (SIR-d3)Low2.7%
Medium3.5%
High5.7%
Structural Analog (DMR)Low7.6%
Medium8.9%
High9.7%

Table 2: Recovery of Lapatinib from Cancer Patient Plasma [1]

Internal Standard TypeNumber of DonorsRecovery RangeFold Variation
Non-isotope-labeled (Zileuton)629% - 70%2.4-fold
Non-isotope-labeled (Zileuton)6 (pre-treatment)16% - 56%3.5-fold
Isotope-labeled (Lapatinib-d3)Not ApplicableNot ApplicableNot Applicable

*The use of a stable isotope-labeled internal standard corrects for the inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[1]

Table 3: Performance of Different Internal Standards for 6-Methylmercaptopurine (6-MMP) Quantification [1]

Internal Standard TypeBias Compared to SIL-ISPerformance
Isotopically Labeled Structural IsomerExcellent agreementAcceptable
Structural Analog (with added methyl group)Excellent agreementAcceptable
Halogen-substituted Analogs (Cl and Br)Met criteriaAcceptable
Structural Analogs (with substituted amine moieties)≥15%Unacceptable

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for the particular analyte and internal standard.

4.1.1. Materials and Reagents

  • Analyte of interest

  • Deuterated internal standard

  • Blank human plasma

  • Acetonitrile (B52724) (or other suitable organic solvent)

  • Formic acid

  • Methanol

  • Water (HPLC grade or higher)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

4.1.2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[14]

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serially diluting the analyte stock solution.[14] Spike these into blank plasma to create calibration standards at various concentrations and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.[14]

4.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[1]

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solvent.[3]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]

    • Mobile Phase A: Water with 0.1% formic acid.[15]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[15]

    • Gradient: Develop a suitable gradient to achieve separation of the analyte from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.[16]

    • Injection Volume: 5 - 10 µL.[16]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, optimized for the analyte.[16]

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual compounds.[16]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[1]

4.1.5. Data Analysis

  • Integrate the peak areas for the analyte and the deuterated internal standard.[1]

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).[1]

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted linear regression (e.g., 1/x²).[16]

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (Analyte & IS) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

logical_relationship cluster_analyte Analyte cluster_is Deuterated Internal Standard a_extraction Extraction Variability a_matrix Matrix Effects (Ion Suppression/Enhancement) is_extraction Extraction Variability a_extraction->is_extraction Corrected by IS a_instrument Instrument Variability is_matrix Matrix Effects (Ion Suppression/Enhancement) a_matrix->is_matrix a_signal Analyte Signal is_instrument Instrument Variability a_instrument->is_instrument ratio Peak Area Ratio (Analyte Signal / IS Signal) a_signal->ratio is_signal IS Signal is_signal->ratio result Accurate & Precise Quantification ratio->result

Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them unequivocally superior to other types of internal standards, especially when dealing with complex biological matrices.[8] A thorough understanding of their principles, proper implementation through validated experimental protocols, and careful data interpretation are essential for their successful application in both regulated and research environments, ultimately ensuring the integrity and reliability of critical scientific data.[9]

References

An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Metabolomics

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

At its core, stable isotope labeling involves introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers. The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[1]

Core Concepts and Labeling Strategies

The selection of a stable isotope tracer is a critical step in designing a metabolomics experiment and depends on the specific metabolic pathway under investigation.

  • Commonly Used Isotopes:

    • Carbon-13 (¹³C): The most common isotope used for tracing central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. Uniformly labeled glucose (U-¹³C-glucose), where all six carbon atoms are ¹³C, is frequently used for broad, hypothesis-free studies.[2]

    • Nitrogen-15 (¹⁵N): Used to trace the metabolism of nitrogen-containing compounds like amino acids and nucleotides.[3] For instance, ¹⁵N-labeled glutamine can elucidate pathways of nitrogen assimilation.[2]

    • Deuterium (²H): Often used to trace fatty acid and steroid metabolism. D₂O can be cost-effectively used to label a wide range of metabolites.

  • Labeling Strategies:

    • Uniform Labeling: All atoms of a specific element in the tracer molecule are replaced with their stable isotope (e.g., U-¹³C-glucose). This is useful for tracking the overall contribution of a precursor to downstream metabolites.

    • Positional Labeling: Only specific atoms in the tracer molecule are labeled (e.g., 1,2-¹³C-glucose). This strategy is employed to differentiate between alternative metabolic pathways.[2] For example, 1,2-¹³C-glucose can distinguish between glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

    • Steady-State vs. Kinetic Labeling: In steady-state labeling, the biological system is exposed to the labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. This allows for the calculation of relative pathway activities. Kinetic labeling, on the other hand, involves monitoring the rate of isotope incorporation over a shorter time course to determine absolute flux rates.

Experimental Workflow

A typical stable isotope labeling experiment in metabolomics follows a well-defined workflow, from experimental design to data analysis.

Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Experimental Design Experimental Design Tracer Selection Tracer Selection Experimental Design->Tracer Selection Defines Cell Culture & Labeling Cell Culture & Labeling Tracer Selection->Cell Culture & Labeling Informs Quenching Quenching Cell Culture & Labeling->Quenching Leads to Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Followed by Mass Spectrometry / NMR Mass Spectrometry / NMR Metabolite Extraction->Mass Spectrometry / NMR Provides samples for Data Processing Data Processing Mass Spectrometry / NMR->Data Processing Generates data for Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Feeds into Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation Enables

A generalized workflow for stable isotope labeling experiments in metabolomics.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment hinges on meticulous execution of the experimental protocols. Below are detailed methodologies for key steps.

Protocol 1: In Vitro ¹³C Labeling of Adherent Mammalian Cells

This protocol outlines the steps for tracing glucose metabolism in cultured adherent cells using U-¹³C-glucose.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • U-¹³C-glucose

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen or a cold methanol (B129727) bath (-80°C)

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

    • Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation for Labeling:

    • Prepare the labeling medium by supplementing glucose-free DMEM with dFBS (to minimize unlabeled glucose from the serum) and the desired concentration of U-¹³C-glucose (typically the same concentration as glucose in the standard medium).

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.

  • Metabolism Quenching:

    • To halt metabolic activity instantly, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Quench the cells by either flash-freezing the plate in liquid nitrogen or placing it in a cold methanol bath at -80°C.

  • Metabolite Extraction:

    • Add pre-chilled 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Analytical Platforms for Isotope Detection

The two primary analytical techniques used to measure isotopic enrichment in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): MS is the most commonly used technique due to its high sensitivity and ability to analyze a wide range of metabolites. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and detection of individual metabolites and their isotopologues (molecules of the same compound that differ in their isotopic composition). The mass spectra will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.), which reflects the number of heavy isotopes incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Data Presentation and Interpretation

The quantitative data obtained from stable isotope labeling experiments are crucial for understanding metabolic reprogramming. This data is often presented as mass isotopologue distributions (MIDs) or as calculated metabolic flux rates.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data from stable isotope labeling experiments to illustrate how such data is typically structured and interpreted.

Table 1: Fractional Enrichment of Central Carbon Metabolites from U-¹³C-Glucose in Cancer Cells Treated with a Glycolysis Inhibitor

MetaboliteControl (% ¹³C Enrichment)Treated (% ¹³C Enrichment)Fold Change (Treated/Control)
Glucose-6-phosphate95.2 ± 3.194.8 ± 2.90.99
Fructose-1,6-bisphosphate94.8 ± 3.565.7 ± 4.20.69
3-Phosphoglycerate93.5 ± 4.050.1 ± 5.10.54
Pyruvate90.1 ± 3.842.3 ± 4.50.47
Lactate88.9 ± 4.235.6 ± 3.90.40
Citrate75.4 ± 5.130.2 ± 4.80.40
α-Ketoglutarate72.1 ± 4.928.5 ± 4.10.40
Malate70.3 ± 5.525.8 ± 3.90.37

Data are presented as mean ± standard deviation.

Table 2: Metabolic Flux Rates in Central Carbon Metabolism in Response to Drug Treatment

Metabolic FluxControl (Relative Flux)Treated (Relative Flux)p-value
Glycolysis (Glucose -> Pyruvate)100 ± 845 ± 6<0.001
Pentose Phosphate Pathway12 ± 215 ± 3>0.05
PDH (Pyruvate -> Acetyl-CoA)85 ± 735 ± 5<0.001
TCA Cycle (Citrate -> Oxaloacetate)78 ± 930 ± 4<0.001
Glutamine Anaplerosis25 ± 455 ± 7<0.01

Fluxes are normalized to the glucose uptake rate in the control group. Data are presented as mean ± standard deviation.

Signaling Pathways and Logical Relationships

Stable isotope labeling is instrumental in elucidating the activity of key metabolic pathways.

Central Carbon Metabolism

The interconnected pathways of glycolysis and the TCA cycle are central to cellular energy production and biosynthesis. Stable isotope tracing with ¹³C-glucose allows for the quantification of flux through these pathways.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG PEP Phosphoenolpyruvate ThreePG->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Simplified diagram of central carbon metabolism, a key target of stable isotope labeling studies.
Targeted vs. Untargeted Metabolomics

Stable isotope labeling can be applied in both targeted and untargeted metabolomics approaches.

Targeted_vs_Untargeted cluster_approaches Approaches Metabolomics Metabolomics Untargeted Metabolomics Untargeted Metabolomics Metabolomics->Untargeted Metabolomics Global Profiling Targeted Metabolomics Targeted Metabolomics Metabolomics->Targeted Metabolomics Hypothesis-Driven Hypothesis Generation Hypothesis Generation Untargeted Metabolomics->Hypothesis Generation Pathway Validation & Quantification Pathway Validation & Quantification Targeted Metabolomics->Pathway Validation & Quantification Hypothesis Generation->Targeted Metabolomics Informs

Logical relationship between targeted and untargeted metabolomics.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate new hypotheses. In this context, stable isotope labeling can help in identifying novel metabolites and pathways. Targeted metabolomics, on the other hand, focuses on the accurate quantification of a predefined set of metabolites to test a specific hypothesis, such as the effect of a drug on a particular pathway.

Applications in Drug Development

Stable isotope labeling in metabolomics is a valuable tool throughout the drug development pipeline.

  • Target Identification and Validation: By elucidating the metabolic pathways that are altered in disease states, this technique can help identify and validate novel drug targets.

  • Mechanism of Action Studies: Tracing the metabolic fate of a drug or its effect on cellular metabolism can provide critical insights into its mechanism of action.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision.

  • Biomarker Discovery: Metabolic profiling using stable isotopes can identify biomarkers that predict drug efficacy or toxicity, enabling patient stratification and personalized medicine approaches.

Conclusion

Stable isotope labeling has become an indispensable technique in modern metabolomics research. Its ability to provide dynamic information on metabolic fluxes offers a significant advantage over traditional, static metabolomics approaches. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, experimental protocols, and data interpretation methods associated with stable isotope labeling is crucial for unlocking new insights into cellular metabolism and accelerating the development of novel therapeutics. The continued advancement of analytical technologies and computational tools will further enhance the power of this technique, solidifying its role in the future of biomedical research.

References

Methodological & Application

Application Notes and Protocols for Dimethyl Succinate-d4 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dimethyl succinate-d4 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of succinic acid and other relevant organic acids. The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Introduction

Succinic acid is a key intermediate in the citric acid cycle and plays a vital role in cellular metabolism. Accurate quantification of succinic acid in biological matrices is crucial for metabolic research, disease biomarker discovery, and in the development of pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the analysis of polar and non-volatile compounds like succinic acid requires a derivatization step to increase their volatility and thermal stability.

The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative GC-MS analysis.[1][2] Since this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of analyte losses during sample extraction, derivatization, and injection, as well as compensating for matrix effects and instrument variability.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of succinic acid using this compound as an internal standard. Two common derivatization methods are presented: a two-step methoxyamination and silylation, and a direct silylation with BSTFA.

Materials and Reagents
  • This compound (CAS No. 30994-23-1)

  • Succinic acid (analytical standard)

  • Methoxyamine hydrochloride (MOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Pyridine (anhydrous)

  • Methanol (B129727) (GC grade)

  • Dichloromethane (DCM, GC grade)

  • Hexane (GC grade)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, urine, cell culture media, tissue homogenate)

Protocol 1: Two-Step Methoxyamination and Silylation

This protocol is suitable for the comprehensive analysis of various metabolites, including organic acids and sugars.[4][5]

2.2.1. Sample Preparation and Extraction

  • To 100 µL of sample (e.g., plasma, urine, or cell extract), add 10 µL of the this compound internal standard solution (e.g., 1 mg/mL in methanol).

  • Add 1 mL of a cold extraction solvent (e.g., 80% methanol in water).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins and cellular debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

2.2.2. Derivatization

  • To the dried residue, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • Vortex and incubate at 30°C for 90 minutes with shaking.[4]

  • Add 80 µL of BSTFA with 1% TMCS.

  • Vortex and incubate at 70°C for 60 minutes.[5]

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 2: Direct Silylation with BSTFA

This protocol is a faster method suitable for the targeted analysis of organic acids.[6][7]

2.3.1. Sample Preparation and Extraction

  • Follow steps 1-6 from Protocol 1 (Section 2.2.1).

2.3.2. Derivatization

  • To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[3]

  • Vortex and incubate at 70°C for 3-4 hours.[6]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C[8]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[8]
Oven Temperature ProgramInitial temperature 70°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Selected Ions (for TMS derivatives)
Succinic acidm/z 147, 247
This compoundm/z 151, 251

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize calibration and validation data.

Table 1: Calibration Curve for Succinic Acid

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
251.275
502.550
1005.100
Linearity (r²) 0.999

Table 2: Method Validation Summary

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%)
Intra-day (n=6)< 5%
Inter-day (n=6)< 10%
Accuracy (Recovery %)
Low QC (5 µg/mL)98.5%
Mid QC (25 µg/mL)101.2%
High QC (75 µg/mL)99.8%
Matrix Effect (%) < 15%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Dimethyl Succinate-d4 (IS) Sample->Add_IS Extraction Extraction of Metabolites Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Methoxyamination & Silylation (or Silylation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for GC-MS analysis.

logical_relationship Analyte Succinic Acid (Analyte) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Analyte_Response Analyte Peak Area GCMS->Analyte_Response IS_Response IS Peak Area GCMS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Logic of internal standard quantification.

References

Application Note: Quantitative Analysis of Succinate in Human Plasma by LC-MS/MS using Dimethyl Succinate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, biomarker discovery, and clinical research who require a robust method for the quantification of succinate (B1194679) in biological matrices.

Introduction

Succinic acid (succinate) is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. Dysregulation of succinate levels has been implicated in various pathological conditions, including cancer and inflammatory diseases, making it a significant biomarker for diagnostic and therapeutic research.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of endogenous metabolites in complex biological samples.[2][3]

This application note describes a validated LC-MS/MS method for the quantitative analysis of succinate in human plasma. The method employs Dimethyl succinate-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of succinate is depicted below. The process begins with the addition of the internal standard to the plasma sample, followed by protein precipitation to remove macromolecules. After centrifugation, the supernatant is diluted and directly injected into the LC-MS/MS system for analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Human Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS 10 µL Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Vortex Centrifuge Centrifugation Precipitation->Centrifuge 15 min @ 10,000 x g Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Separation Chromatographic Separation (Reversed-Phase C18) Dilute->LC_Separation Inject MS_Detection MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for succinate quantification.

Experimental Protocols

Materials and Reagents
  • Succinic acid (analyte) and this compound (internal standard) were of analytical standard grade.

  • LC-MS grade acetonitrile (B52724), methanol, and water.[4]

  • LC-MS grade formic acid or ammonium (B1175870) acetate.[4][5]

  • Human plasma (collected in K2EDTA tubes and stored at -80°C).[2]

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration should be optimized based on endogenous succinate levels).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile / 10% DI Water / 10mM Ammonium Acetate).[5][6]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A standard reverse-phase or mixed-mode chromatography method is suitable for the separation of succinate.[5][7] The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/HPLC System
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm (or equivalent)[8]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-7 min (50% B), 7-9 min (95% B)[5]
Flow Rate 0.4 mL/min[5]
Column Temperature 40°C
Injection Volume 5 µL
Run Time 10 minutes[7]

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Nebulizing Gas Flow 3 L/min[9]
Drying Gas Flow 10 L/min[9]
Interface Temp. 300°C[9]
Heat Block Temp. 400°C[9]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions for succinate and its deuterated internal standard are critical for selective quantification. The transitions are based on the precursor ion ([M-H]⁻) and a stable product ion generated upon collision-induced dissociation.

Table 3: MRM Transitions for Succinate and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Succinic Acid 117.073.010015[7][8]
Succinic Acid-d4 121.077.010015[8]

Succinate in Metabolism

Succinate's central role in the TCA cycle makes its quantification crucial for understanding metabolic status. An accumulation of succinate can indicate dysfunction in the enzyme succinate dehydrogenase (SDH), which is linked to certain types of cancer.

tca_cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SuccinylCoA->Succinate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins Acetyl-CoA

Caption: Succinate's position in the TCA cycle.

Quantitative Data and Method Performance

The method was validated according to established bioanalytical guidelines. The performance characteristics demonstrate the method is robust, accurate, and precise for the intended application.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 0.1 µM to 200 µM[1][8]
Correlation Coefficient (r²) > 0.998[7]
Lower Limit of Quantitation (LLOQ) 0.1 µM[8]
Intra-day Precision (%CV) < 8%[1]
Inter-day Precision (%CV) < 15%[1][7]
Accuracy (% Recovery) 92% to 110%[1][7]
Matrix Effect < 10%[1]

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of succinate in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. This protocol is suitable for clinical and preclinical applications where the monitoring of metabolic dysfunction is critical. The straightforward sample preparation and rapid analysis time make it amenable to high-throughput studies.

References

Application Notes and Protocols: Dimethyl Succinate-d4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl succinate-d4 is a deuterated form of dimethyl succinate (B1194679), a cell-permeable ester of the Krebs cycle intermediate, succinate. Stable isotope labeling with compounds like this compound is a powerful technique for tracing the metabolic fate of succinate in cellular systems.[1][2] By replacing hydrogen atoms with deuterium (B1214612), researchers can use mass spectrometry to track the incorporation of the labeled succinate into various metabolic pathways, providing quantitative insights into cellular metabolism.[1][3] This approach is particularly valuable for studying the tricarboxylic acid (TCA) cycle, metabolic flux analysis (MFA), and identifying metabolic dysregulation in disease states such as cancer and ischemia.[2][4][5][6][7]

These application notes provide a detailed protocol for the use of this compound in cell culture for metabolic tracing studies.

Core Principles

The fundamental principle of using this compound is to introduce it into cell culture media, where it can be taken up by cells. Inside the cell, esterases hydrolyze this compound to succinate-d4. This labeled succinate then enters the mitochondrial TCA cycle, and the deuterium labels can be traced through subsequent metabolites. By analyzing the mass isotopologue distribution of these downstream metabolites using mass spectrometry, the metabolic flux through the TCA cycle can be quantified.

Data Presentation

Table 1: Key Parameters for this compound Labeling Experiments

ParameterRecommended RangeNotes
Cell Density 80-90% confluencyEnsure cells are in an exponential growth phase for optimal metabolic activity.
This compound Concentration 1-10 mMThe optimal concentration should be determined empirically for each cell line and experimental condition.[8][9]
Incubation Time 4-24 hoursTime should be sufficient to achieve steady-state labeling of downstream metabolites. A time-course experiment is recommended.
Culture Medium Standard medium (e.g., DMEM, RPMI-1640)The base medium should be appropriate for the cell line being used.
Serum Dialyzed Fetal Bovine Serum (dFBS)Standard FBS contains endogenous succinate which can dilute the isotopic enrichment. dFBS is recommended to minimize this effect.[1]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound.

Materials:

  • Cultured cells at 80-90% confluency

  • Complete cell culture medium supplemented with dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Labeled Medium:

    • Prepare the desired volume of cell culture medium supplemented with dFBS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 5 mM). Ensure the final solvent concentration is not toxic to the cells (typically <0.1%).

    • Sterile filter the complete labeled medium using a 0.22 µm filter.

  • Cell Labeling:

    • Aspirate the existing medium from the cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeled medium to the cells.

    • Incubate the cells for the desired period (e.g., 8 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolite Extraction:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeled medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol describes the preparation of extracted metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][10][11][12][13][14][15]

Materials:

  • Metabolite extract from Protocol 1

  • Derivatization agent (for GC-MS), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[10][16]

  • Internal standard (e.g., ¹³C₄-Succinic acid)[4][17]

  • Solvents for LC-MS (e.g., acetonitrile, water, formic acid)[13]

Procedure for GC-MS:

  • Add a known amount of internal standard to the metabolite extract.

  • Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Add the derivatization agent (e.g., BSTFA) to the dried extract.

  • Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 3-4 hours) to allow for complete derivatization.[10][16]

  • The sample is now ready for injection into the GC-MS system.

Procedure for LC-MS:

  • Add a known amount of internal standard to the metabolite extract.

  • The extract can often be directly injected into the LC-MS system. If necessary, dilute the sample with the initial mobile phase.

  • Ensure the LC method is optimized for the separation of organic acids.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Mass Spectrometry Analysis A Seed cells and grow to 80-90% confluency B Prepare medium with this compound A->B Prepare labeling medium C Incubate cells with labeled medium B->C Replace medium D Wash cells with ice-cold PBS C->D End of incubation E Extract metabolites with 80% methanol D->E F Collect supernatant E->F G Sample derivatization (for GC-MS) F->G Prepare for analysis H Inject sample into GC-MS or LC-MS G->H I Data acquisition and analysis H->I

Caption: Experimental workflow for metabolic tracing using this compound.

tca_cycle_labeling DSd4 This compound (extracellular) Sd4 Succinate-d4 (intracellular) DSd4->Sd4 Fumd4 Fumarate-d4 Sd4->Fumd4 Succinate Dehydrogenase Mald4 Malate-d4 Fumd4->Mald4 Fumarase OAAd4 Oxaloacetate-d4 Mald4->OAAd4 Malate Dehydrogenase Citd4 Citrate-d4 OAAd4->Citd4 Citrate Synthase (with Acetyl-CoA) AKGd4 α-Ketoglutarate-d4 Citd4->AKGd4 Aconitase & Isocitrate Dehydrogenase

Caption: Metabolic fate of this compound in the TCA cycle.

References

Application Note: Quantification of Succinate in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of succinate (B1194679) in human plasma. The method involves protein precipitation, derivatization of succinate to its dimethyl ester, and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dimethyl succinate-d4 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable measurement of succinate as a biomarker in various physiological and pathological states.

Introduction

Succinate, a key intermediate in the citric acid cycle, has emerged as a critical signaling molecule in various cellular processes, including inflammation, immunometabolism, and tumorigenesis. Accurate and precise quantification of circulating succinate levels in plasma is therefore crucial for understanding its role in disease and for the development of novel therapeutic strategies. This method addresses the analytical challenges of quantifying small, polar molecules like succinate by converting it into a less polar and more chromatographically amenable derivative, Dimethyl succinate. The use of a deuterated internal standard, this compound, corrects for variability in sample preparation and matrix effects, leading to reliable and reproducible results.

Signaling Pathway Involving Succinate

succinate_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate_ext Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Binds to G_protein Gq/Gi SUCNR1->G_protein Activates PLC PLC Activation G_protein->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Signaling_cascade Downstream Signaling (e.g., ERK, Akt) Ca_mobilization->Signaling_cascade Initiates Cellular_response Cellular Response (e.g., Inflammation, Proliferation) Signaling_cascade->Cellular_response

Experimental

Materials and Reagents
  • Succinic acid (Sigma-Aldrich)

  • This compound (CDN Isotopes)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Water (LC-MS grade, Fisher Scientific)

  • Hydrochloric acid (HCl), 37% (Sigma-Aldrich)

  • Human plasma (K2EDTA, BioIVT)

  • 96-well protein precipitation plates (Waters)

Standard Solutions
  • Succinate Stock Solution (1 mg/mL): Accurately weigh 10 mg of succinic acid and dissolve in 10 mL of water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the succinate stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution 1:1000 with methanol.

Sample Preparation Workflow

sample_prep_workflow Start Start Plasma_Sample 50 µL Plasma Sample Start->Plasma_Sample Add_IS Add 10 µL of Internal Standard (1 µg/mL) Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL of Acetonitrile Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge (4000 rpm, 10 min) Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer 150 µL of Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Derivatization Add 100 µL of 3N HCl in Methanol Incubate at 60°C for 60 min Evaporation->Derivatization Final_Evaporation Evaporate to Dryness Derivatization->Final_Evaporation Reconstitution Reconstitute in 100 µL of 50:50 Acetonitrile:Water Final_Evaporation->Reconstitution LCMS_Analysis Inject into LC-MS/MS Reconstitution->LCMS_Analysis

Derivatization Reaction

derivatization_reaction Succinic_Acid {Succinic Acid | {HOOC-CH₂-CH₂-COOH}} Dimethyl_Succinate {Dimethyl Succinate | {CH₃OOC-CH₂-CH₂-COOCH₃}} Succinic_Acid->Dimethyl_Succinate + Methanol {Methanol | {2 x CH₃OH}} Methanol:n->Dimethyl_Succinate:n + 3N HCl (catalyst) Water {Water | {2 x H₂O}} Dimethyl_Succinate->Water +

LC-MS/MS Conditions

LC System: Waters ACQUITY UPLC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min) %B
0.0 5
2.0 95
2.5 95
2.6 5

| 3.5 | 5 |

Mass Spectrometer: Waters Xevo TQ-S Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr Collision Gas: Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Dimethyl succinate 147.1115.12010
147.187.12015
This compound (IS) 151.1119.12010
151.189.12015

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL for succinate in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 0.1 µg/mL with a signal-to-noise ratio of >10.

ParameterValue
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
LLOQ0.1 µg/mL

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low0.34.5102.36.898.7
Medium5.03.297.85.1101.5
High40.02.8101.24.399.4

Recovery and Matrix Effect:

The extraction recovery of succinate and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of standards spiked into post-extracted plasma supernatant to those of standards in neat solution.

ParameterSuccinate (%)This compound (%)
Extraction Recovery
Low QC88.290.5
Medium QC91.592.1
High QC90.391.7
Matrix Effect
Low QC95.696.3
High QC98.197.5

The consistent and high recovery, along with the minimal matrix effect, demonstrates the robustness of the sample preparation procedure. The use of this compound effectively compensates for any minor variations.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of succinate in human plasma. The derivatization to Dimethyl succinate enhances chromatographic performance and sensitivity, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical and research settings to investigate the role of succinate in health and disease.

Sample preparation for Dimethyl succinate-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Bioanalytical Sample Preparation of Dimethyl Succinate-d4

Introduction

This compound (DMS-d4) is the deuterated isotopologue of dimethyl succinate (B1194679), a widely used chemical intermediate.[1][2] With a molecular formula of C6H6D4O4 and a molecular weight of 150.17, it serves as an ideal internal standard for quantitative bioanalytical studies involving the measurement of its non-deuterated counterpart.[3] Accurate quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates necessitates robust and reproducible sample preparation methods.[4] The primary goals of sample preparation are to isolate the analyte of interest from interfering endogenous components like proteins and lipids, eliminate matrix effects, and concentrate the analyte to a level suitable for instrumental analysis.[5][6]

This document provides detailed protocols for the extraction of this compound from biological matrices using common and effective techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are noted for their high sensitivity and selectivity.[7][8]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical methods for the quantification of Dimethyl succinate and its deuterated internal standard.[7][8]

  • GC-MS: Offers high resolution and is widely used for the qualitative and quantitative analysis of succinate esters.[7] It requires analytes to be volatile and thermally stable.

  • LC-MS/MS: Provides high sensitivity and selectivity, making it ideal for analyzing compounds in complex biological matrices.[9]

The choice of technique will influence the final solvent used to reconstitute the sample extract.

Sample Collection and Handling

Proper sample collection and handling are critical to maintain the integrity of the analyte.[5]

  • Blood/Plasma: Whole blood should be collected in tubes containing an anticoagulant such as K2EDTA.[9] Plasma should be separated by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C) within one hour of collection.[9] The resulting plasma supernatant should be stored at -80°C until analysis.[9] It is important to avoid repeated freeze-thaw cycles.[9]

  • Urine: Urine samples should be collected in sterile containers and stored at -20°C or lower to prevent degradation.

  • Tissue: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Prior to extraction, tissues should be homogenized in a suitable buffer.

Experimental Protocols

The following are detailed protocols for the extraction of this compound from biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a common technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] This method is effective for cleaning up samples from matrices like plasma and urine.[5]

Materials:

  • Plasma/Urine samples, Calibration Standards, Quality Control (QC) samples

  • This compound (Internal Standard working solution, e.g., 100 ng/mL in methanol)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (extraction solvent)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer and Centrifuge

Procedure:

  • Thaw plasma/urine samples, calibration standards, and QC samples on ice.

  • Pipette 100 µL of each sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube and briefly vortex.

  • Add 500 µL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS or a solvent compatible with GC injection).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, utilizing a solid sorbent to isolate analytes from a liquid sample.[5]

Materials:

  • Plasma/Urine samples, Calibration Standards, QC samples

  • This compound (Internal Standard working solution)

  • SPE Cartridges (e.g., C18 or a suitable polymeric sorbent)

  • Methanol (B129727) (for conditioning)

  • Deionized Water (for equilibration)

  • 5% Methanol in Water (wash solution)

  • Acetonitrile (B52724) or Methanol (elution solvent)

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Thaw samples on ice. To 100 µL of plasma, add 25 µL of the internal standard solution. Add 400 µL of 2% formic acid in water and vortex.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of a suitable solvent for analysis.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to structure analytical parameters and results.

Table 1: Example GC-MS Analytical Parameters

Parameter Setting
Gas Chromatograph
Column Supelco SPB-35 (30 m x 0.25 mm ID, 0.25 µm)[10]
Inlet Temperature 250°C
Carrier Gas Helium, 1 mL/min constant flow
Oven Program 50°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min[10]
Injection Volume 1 µL, Splitless
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions (m/z) | Dimethyl succinate: 115, 87, 59 This compound: 118, 90, 62 |

Table 2: Hypothetical Recovery and Matrix Effect Data

Extraction Method Analyte Mean Recovery (%) RSD (%) Matrix Effect (%)
Liquid-Liquid Dimethyl succinate 91.5 4.2 98.7
(MTBE) This compound 93.2 3.8 99.1
Solid-Phase Dimethyl succinate 95.8 3.1 101.5

| (C18) | this compound | 96.5 | 2.9 | 102.3 |

Recovery (%) = (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

Visualizations

Diagrams created using Graphviz to illustrate workflows.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Biological Sample (Plasma, Urine, Tissue) Store Store at -80°C Collect->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike with Internal Standard (this compound) Thaw->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Analyze GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

Caption: Overall workflow from sample collection to analysis.

G A 1. Pipette 100 µL Sample into microcentrifuge tube B 2. Add 25 µL Internal Standard A->B C 3. Add 500 µL MTBE (Extraction Solvent) B->C D 4. Vortex Vigorously (2 minutes) C->D E 5. Centrifuge (10,000 x g, 5 min) D->E F 6. Transfer Organic Layer to new tube E->F G 7. Evaporate to Dryness (Nitrogen Stream) F->G H 8. Reconstitute in 100 µL Solvent G->H I Inject for Analysis H->I

Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).

G A 1. Condition (1 mL Methanol) B 2. Equilibrate (1 mL Water) A->B C 3. Load Sample B->C D 4. Wash (1 mL 5% Methanol) C->D E 5. Elute (1 mL Acetonitrile) D->E F Collect Eluate E->F

Caption: Step-by-step process for Solid-Phase Extraction (SPE).

References

Application Notes and Protocols for Dimethyl Succinate-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl succinate-d4 as an internal standard for the quantitative analysis of organic compounds in environmental samples. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC/MS) are provided, along with expected performance data.

Introduction

This compound is the deuterated form of Dimethyl succinate (B1194679), a diester of succinic acid. In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods.[1] The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical physicochemical properties to the non-deuterated analog. This ensures that the internal standard behaves similarly to the target analyte during sample extraction, cleanup, and analysis, effectively compensating for variations in sample preparation and instrument response.

The primary application of this compound in environmental analysis is as a surrogate or internal standard for the quantification of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in various matrices, including water, soil, and air. Its chemical properties make it a suitable standard for a range of analytes, including phthalates, esters, and other polar and non-polar compounds.

Key Applications

  • Internal Standard in GC/MS Analysis: this compound can be added to environmental samples prior to extraction and analysis. By comparing the signal of the target analyte to the known concentration of the internal standard, accurate quantification can be achieved.

  • Surrogate Standard for Method Performance Monitoring: As a surrogate, it is introduced into the sample at the beginning of the analytical process to monitor the efficiency of sample preparation steps, including extraction and cleanup. The recovery of the surrogate provides a measure of the method's performance for each sample.

  • Quality Control: Used in the preparation of quality control (QC) samples to ensure the accuracy and precision of the analytical method over time.

Quantitative Data and Method Performance

The following table summarizes typical performance characteristics that can be expected when using this compound as an internal standard in a validated GC/MS method for the analysis of organic contaminants. While specific performance will depend on the analyte, matrix, and instrumentation, this data provides a general benchmark. The data presented is analogous to that of a similar deuterated succinate ester, Diisodecyl succinate-d4, used in quantitative analysis.

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Analyte and matrix dependent, typically in the low ng/L to µg/L range.

Experimental Protocols

Analysis of Volatile Organic Compounds in Water by Static Headspace-GC/MS

This protocol describes the use of this compound as an internal standard for the quantification of VOCs in water samples using a static headspace sampler coupled with a GC/MS system.

Materials and Reagents:

  • This compound (analytical standard)

  • Methanol (B129727) (GC grade)

  • Reagent water (VOC-free)

  • 20-mL headspace vials with PTFE-lined septa and aluminum crimp caps

  • Microsyringes

Procedure:

  • Internal Standard Spiking: Prepare a working internal standard solution of this compound in methanol at a concentration of 1 µg/mL.

  • Sample Preparation: Add 10 mL of the water sample to a 20-mL headspace vial.

  • Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 1 µg/L.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Calibration Standards: Prepare a series of calibration standards in reagent water, spanning the desired concentration range of the target analytes. Spike each calibration standard with the same concentration of this compound as the samples.

  • GC/MS Analysis: Place the vials in the autosampler of the static headspace-GC/MS system. The GC/MS conditions should be optimized for the target VOCs. A typical analysis might involve the following parameters:

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

    • GC:

      • Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness)

      • Oven Program: 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 2 min

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and number of target analytes. Monitor characteristic ions for both the target analytes and this compound.

Data Analysis:

Quantify the target analytes by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to the calibration curve.

Analysis of Semi-Volatile Organic Compounds in Soil by GC/MS

This protocol outlines the use of this compound as a surrogate standard for the analysis of SVOCs in soil samples.

Materials and Reagents:

Procedure:

  • Surrogate Spiking: Prepare a working surrogate standard solution of this compound in acetone at a concentration of 5 µg/mL.

  • Sample Extraction:

    • Weigh 10 g of the homogenized soil sample into a beaker.

    • Spike the sample with 100 µL of the 5 µg/mL this compound surrogate solution.

    • Mix the sample with 10 g of anhydrous sodium sulfate to create a free-flowing powder.

    • Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction (PFE) with a 1:1 mixture of acetone and DCM.

  • Extract Cleanup:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

    • Perform a cleanup step using a silica gel SPE cartridge to remove interferences. Elute the target analytes and the surrogate standard with a suitable solvent mixture (e.g., DCM and acetone).

  • Final Concentration and Internal Standard Addition:

    • Concentrate the cleaned extract to a final volume of 1 mL.

    • Add a suitable internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon like acenaphthene-d10) for GC/MS analysis.

  • GC/MS Analysis: Analyze the extract using a GC/MS system with conditions optimized for SVOCs.

    • GC:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Oven Program: 60°C (hold 1 min), ramp to 320°C at 15°C/min, hold 5 min

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Full scan from m/z 50 to 550.

Data Analysis:

Calculate the recovery of the this compound surrogate by comparing its peak area in the sample to its peak area in a calibration standard. The recovery should fall within the acceptable range (typically 70-130%) for the analysis to be considered valid. Quantify the target SVOCs using the internal standard added just before analysis.

Logical and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows for the use of this compound in environmental analysis.

experimental_workflow_water cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Collect Water Sample s2 Add to Headspace Vial s1->s2 s3 Spike with Dimethyl succinate-d4 (IS) s2->s3 a1 Static Headspace Extraction s3->a1 a2 GC/MS Analysis a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Figure 1: Workflow for VOC analysis in water using this compound as an internal standard.

experimental_workflow_soil cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 Weigh Soil Sample p2 Spike with Dimethyl succinate-d4 (Surrogate) p1->p2 p3 Solvent Extraction (e.g., PFE) p2->p3 p4 Extract Cleanup (e.g., SPE) p3->p4 p5 Concentration p4->p5 p6 Add Internal Standard p5->p6 a1 GC/MS Analysis p6->a1 a2 Calculate Surrogate Recovery a1->a2 a3 Quantify Target Analytes a1->a3

Figure 2: Workflow for SVOC analysis in soil using this compound as a surrogate standard.

Signaling Pathway Context

While this compound itself is an inert internal standard, its non-deuterated analog, succinate, is a known signaling molecule. In biological systems, succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). This is particularly relevant for professionals in drug development and toxicology who may be studying the environmental fate and biological effects of succinate-based compounds. The activation of this receptor is involved in various physiological processes, and understanding this pathway can be important when assessing the potential impact of succinate-releasing compounds in the environment.

succinate_signaling succinate Succinate receptor SUCNR1 (GPR91) Receptor succinate->receptor binds g_protein Gq/Gi Protein Activation receptor->g_protein activates downstream Downstream Signaling Cascades (e.g., Ca2+ mobilization, cAMP inhibition) g_protein->downstream initiates response Cellular Response downstream->response leads to

References

Derivatization of Dimethyl succinate-d4 for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokoll-Hinweise: Derivatisierung von Dimethylsuccinat-d4 für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die quantitative Analyse von Bernsteinsäure und ihren Estern in biologischen und chemischen Proben ist in vielen Forschungsbereichen von großer Bedeutung, einschließlich Metabolomik und der Überwachung industrieller Prozesse. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für diese Analyse, die eine hohe Trennleistung und empfindliche Detektion bietet.[1] Dimethylsuccinat-d4 dient dabei häufig als interner Standard, um die Genauigkeit und Reproduzierbarkeit der Quantifizierung zu gewährleisten.

Polare Verbindungen wie Dicarbonsäuren sind jedoch aufgrund ihrer geringen Flüchtigkeit und hohen Polarität nicht direkt für die GC-Analyse geeignet.[2] Eine Derivatisierung ist daher ein entscheidender Schritt, um diese Analyten in flüchtigere und thermisch stabilere Verbindungen umzuwandeln.[2][3] Diese Application Note beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von Dimethylsuccinat-d4 unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) für die anschließende GC-MS-Analyse.

Prinzip der Silylierungsderivatisierung

Die Silylierung ist eine der gebräuchlichsten Derivatisierungsreaktionen für die GC-Analyse.[3] Bei dieser Reaktion wird ein aktives Wasserstoffatom aus polaren funktionellen Gruppen, wie z. B. Carboxylgruppen (-COOH), durch eine unpolare Trimethylsilyl-(TMS)-Gruppe ersetzt.[2] Das Silylierungsreagenz BSTFA ist besonders effektiv für die Derivatisierung von Carbonsäuren.[4][5] Die resultierenden TMS-Ester sind deutlich unpolarer und flüchtiger, was zu verbesserten chromatographischen Peakformen und einer höheren Empfindlichkeit bei der GC-Analyse führt.[2][3]

Die Reaktion für Bernsteinsäure (die nach Hydrolyse des Esters vorliegen kann) lautet wie folgt: HOOC-(CD2)2-COOH + 2 BSTFA → (CH3)3SiOOC-(CD2)2-COOSi(CH3)3 + 2 Trifluoracetamid

Materialien und Methoden

Geräte und Verbrauchsmaterialien
  • Gaschromatograph mit Massenspektrometer (GC-MS)

  • Autosampler

  • GC-Säule: 30 m x 0,25 mm ID, 0,25 µm Filmdicke, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms oder äquivalent)

  • Heizblock oder Ofen

  • 2-ml-GC-Vials mit Kappen und Septen

  • Präzisionspipetten und Spitzen

  • Stickstoff-Evaporator

Reagenzien und Standards
  • Dimethylsuccinat-d4 Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei, GC-Qualität)

  • Lösungsmittel zur Probenextraktion (z.B. Hexan, Dichlormethan, je nach Probenmatrix)

  • Helium (Trägergas, Reinheit ≥ 99.999%)

Experimentelle Protokolle

Vorbereitung der Standardlösung
  • Stammlösung: Bereiten Sie eine Stammlösung von Dimethylsuccinat-d4 mit einer Konzentration von 1 mg/ml in einem geeigneten organischen Lösungsmittel (z.B. Methanol oder Acetonitril) vor.

  • Arbeitsstandards: Erstellen Sie eine Reihe von Arbeitsstandards durch serielle Verdünnung der Stammlösung, um den gewünschten Konzentrationsbereich für die Kalibrierungskurve abzudecken.

Probenvorbereitung und Derivatisierung
  • Einpipettieren: Überführen Sie 100 µL der Probe oder des Kalibrierstandards in ein 2-ml-GC-Vial.

  • Trocknung: Trocknen Sie die Probe bei 40-50°C unter einem sanften Stickstoffstrom vollständig ein. Es ist entscheidend, dass die Probe vor der Zugabe des Derivatisierungsreagenzes vollständig trocken ist, da Feuchtigkeit die Reaktion stört.

  • Rekonstitution: Geben Sie 50 µL wasserfreies Pyridin in das trockene Vial und vortexen Sie es kurz, um den Rückstand aufzulösen. Pyridin dient als Lösungsmittel und Katalysator.[6]

  • Derivatisierung: Fügen Sie 50 µL BSTFA (+1% TMCS) hinzu. Verschließen Sie das Vial sofort fest.

  • Inkubation: Erhitzen Sie das Vial für 60 Minuten bei 70°C in einem Heizblock oder Ofen.

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich; die Probe kann direkt injiziert werden.

GC-MS Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für spezifische Geräte optimiert werden.

Tabelle 1: Empfohlene GC-MS-Bedingungen

ParameterEinstellung
GC-System
Injektionsvolumen1 µL
Injektor-Temperatur250°C
InjektionsartSplitless (Split-Öffnung nach 1 min)
TrägergasHelium
Konstanter Fluss1,2 ml/min
Ofenprogramm
Anfangstemperatur80°C, Haltezeit 2 min
Rampe 110°C/min bis 200°C
Rampe 225°C/min bis 300°C, Haltezeit 5 min
MS-System
IonisationsmodusElektronenstoßionisation (EI), 70 eV
Ionenquellentemperatur230°C
Transferlinien-Temperatur280°C
AkquisitionsmodusScan (m/z 50-500) zur Identifizierung, SIM zur Quantifizierung

Datenauswertung und Präsentation

Zur Quantifizierung werden spezifische Ionen des derivatisierten Dimethylsuccinat-d4 im Selected Ion Monitoring (SIM)-Modus überwacht. Die Auswahl der Ionen basiert auf dem Massenspektrum des derivatisierten Standards. BSTFA-Derivate zeigen typischerweise ein Molekülion [M]⁺ und charakteristische Fragmente wie [M-15]⁺ (Verlust einer CH₃-Gruppe).[4][5]

Tabelle 2: Repräsentative quantitative Daten für derivatisiertes Succinat

AnalytRetentionszeit (ca. min)Quantifizierungsion (m/z)Qualifizierungsionen (m/z)
Bernsteinsäure-d4-di-TMS10.5250 (M⁺)235 (M-15)⁺, 149
Bernsteinsäure-di-TMS10.5246 (M⁺)231 (M-15)⁺, 147

(Hinweis: Die exakten Retentionszeiten und Ionen können je nach System und Bedingungen leicht variieren.)

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und das Prinzip der Derivatisierung.

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Probe / Standard (100 µL) p2 Trocknung unter N2 p1->p2 d1 Zugabe: 50 µL Pyridin 50 µL BSTFA p2->d1 d2 Inkubation (70°C, 60 min) d1->d2 a1 GC-MS Injektion d2->a1 a2 Datenerfassung und Auswertung a1->a2

Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

G Analyte Dimethylsuccinat-d4 (gering flüchtig, polar) Reaction Reagent BSTFA Reagenz Heat Wärme (70°C) Heat->Reaction Product Di-TMS-Succinat-d4 (hoch flüchtig, unpolar) Reaction->Product Silylierung

Abbildung 2: Prinzip der Umwandlung des Analyten in ein flüchtiges Derivat.

Fazit

Die hier beschriebene Methode der Silylierungsderivatisierung mit BSTFA ist ein robustes und zuverlässiges Verfahren zur Vorbereitung von Dimethylsuccinat-d4 für die quantitative GC-MS-Analyse. Durch die Umwandlung des polaren Analyten in ein flüchtiges TMS-Derivat werden die chromatographischen Eigenschaften erheblich verbessert, was eine präzise und empfindliche Quantifizierung ermöglicht. Die vorgestellten Protokolle und Parameter bieten eine solide Grundlage für die Methodenentwicklung und -anwendung in Forschung und Qualitätskontrolle.

References

Application of Dimethyl Succinate-d4 in Quantitative Proteomics for Succinylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group is added to a lysine (B10760008) residue of a protein. This modification, which adds a mass of 100.0186 Da and changes the charge of the lysine residue from +1 to -1, can significantly impact protein structure and function. Dysregulation of protein succinylation has been implicated in various diseases, including metabolic disorders and cancer, making it an important area of investigation in biomedical research and drug development.

Dimethyl succinate-d4, a deuterium-labeled form of dimethyl succinate (B1194679), serves as a powerful tool for the quantitative analysis of protein succinylation. When introduced into cellular systems, it acts as a metabolic tracer. It is hydrolyzed to succinate-d4, which is then converted to succinyl-CoA-d4. This labeled succinyl-CoA is subsequently incorporated into proteins, allowing for the tracking and quantification of succinylation dynamics using mass spectrometry-based proteomics. This approach enables researchers to study the flux of succinylation, identify novel succinylated proteins, and understand how this PTM is altered in response to various stimuli or therapeutic interventions.

Principle of the Method

The use of this compound in quantitative proteomics relies on metabolic labeling. Cells are cultured in the presence of this compound, which is cell-permeable. Inside the cell, esterases convert it to succinate-d4. This labeled succinate enters the cellular metabolism and is converted to succinyl-CoA-d4. The heavy isotope-labeled succinyl group is then transferred to lysine residues of proteins.

Following cell lysis and protein digestion, the resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) label on the succinyl group results in a characteristic mass shift of +4 Da for each succinylated lysine residue compared to its unlabeled counterpart. This mass difference allows for the differentiation and relative quantification of newly synthesized succinylation events under specific experimental conditions.

Applications in Research and Drug Development

  • Identification of Novel Succinylation Sites and Proteins: Metabolic labeling with this compound can help identify new proteins that undergo succinylation and pinpoint the specific lysine residues that are modified.

  • Studying Succinylation Dynamics: This technique allows for the measurement of the rate of succinylation and desuccinylation, providing insights into the regulation of this PTM.

  • Elucidating Disease Mechanisms: By comparing succinylation patterns in healthy versus diseased states (e.g., cancer cells vs. normal cells), researchers can uncover the role of this modification in pathology.[1][2][3]

  • Target Engagement and Pharmacodynamic Biomarker Discovery: In drug development, this method can be used to assess whether a drug that targets a specific metabolic pathway affects protein succinylation, potentially serving as a pharmacodynamic biomarker of drug activity.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using this compound to study protein succinylation is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with This compound cell_culture->labeling lysis 3. Cell Lysis & Protein Extraction labeling->lysis digestion 4. Protein Digestion (e.g., Trypsin) lysis->digestion enrichment 5. (Optional) Enrichment of Succinylated Peptides digestion->enrichment lcms 6. LC-MS/MS Analysis enrichment->lcms data_analysis 7. Data Analysis: - Peptide Identification - Quantification of d4-Succinylation - Bioinformatics lcms->data_analysis

Quantitative proteomics workflow using this compound.

Signaling Pathway Visualization

The metabolic pathway illustrating the incorporation of the deuterium label from this compound into proteins is shown below.

metabolic_pathway cluster_uptake Cellular Uptake and Conversion cluster_metabolism Metabolic Incorporation cluster_ptm Post-Translational Modification dm_succ_d4 This compound (Cell Permeable) succ_d4 Succinate-d4 dm_succ_d4->succ_d4 Esterases tca TCA Cycle Intermediate succ_d4->tca succ_d4->tca succ_coa_d4 Succinyl-CoA-d4 succ_protein Succinylated Protein (with d4-label) succ_coa_d4->succ_protein Non-enzymatic or Enzymatic Transfer succ_coa_d4->succ_protein tca->succ_coa_d4 Succinyl-CoA Synthetase protein Protein

Metabolic incorporation of deuterium from this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of this compound. A typical starting concentration to test is in the range of 1-10 mM. The final DMSO concentration should be kept below 0.5%.

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and incorporation of the label. The optimal labeling time can vary between cell types and experimental goals (e.g., 4-24 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • Cell Harvesting: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the plate.

  • Protein Extraction: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant containing the protein extract and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: Store the protein lysate at -80°C until further processing for mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Protein lysate from labeled cells

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • (Optional) Anti-succinyl-lysine antibody-conjugated beads for enrichment

Procedure:

  • Reduction and Alkylation:

    • Take a known amount of protein lysate (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • (Optional) Enrichment of Succinylated Peptides:

    • For low-abundance succinylated proteins, enrichment can be performed using anti-succinyl-lysine antibody-conjugated beads following the manufacturer's protocol.

  • Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Identification of d4-Succinylated Peptides

Protein NameGene NamePeptide SequencePrecursor m/zMass Shift (Da)
Protein AGENEAK(succ-d4)SVAGTLR543.29+4.0251
Protein BGENEBYLGSK(succ-d4)VADR612.33+4.0251
...............

Table 2: Relative Quantification of Succinylation Sites

Protein NamePeptide SequenceRatio (Condition 2 / Condition 1)p-value
Protein CK(succ-d4)LQPFER2.50.001
Protein DGVTK(succ-d4)LIVR0.80.25
............

Data Analysis and Interpretation

The identification of d4-succinylated peptides is based on the accurate mass measurement of the precursor ion and its fragmentation pattern in the MS/MS spectrum. The succinyl-d4 group will add a mass of 104.0437 Da to the lysine residue. The key diagnostic feature in the mass spectrum is the presence of peptide pairs separated by 4.0251 Da, representing the unlabeled and d4-labeled succinylated forms.

Quantitative analysis is performed by comparing the peak intensities of the d4-labeled succinylated peptides between different experimental conditions. This allows for the determination of the relative change in the rate of succinylation for specific sites. Bioinformatics tools can then be used to map the identified succinylated proteins to cellular pathways and to understand the functional implications of the observed changes in succinylation.

Conclusion

The use of this compound for metabolic labeling is a robust and insightful method for the quantitative analysis of protein succinylation. It provides a dynamic view of this important post-translational modification and is a valuable tool for researchers in basic science and drug discovery. The protocols and information provided herein offer a comprehensive guide for the successful implementation of this technique.

References

Application Notes and Protocols for Dimethyl Succinate-d4 as a Tracer for the TCA Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dimethyl succinate-d4 as a stable isotope tracer to investigate the tricarboxylic acid (TCA) cycle. These guidelines are intended for researchers in academia and industry, including those in drug development, who are seeking to elucidate metabolic pathways and quantify metabolic flux.

Introduction

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis.[1][2][3][4][5] Dysregulation of the TCA cycle is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndrome, making it a critical area of investigation for therapeutic development.

Stable isotope tracers are powerful tools for dissecting metabolic pathways.[6] this compound, a deuterated form of a cell-permeable succinate (B1194679) ester, serves as an excellent tracer for monitoring the activity of the latter half of the TCA cycle. Upon entering the cell, it is hydrolyzed to succinate-d4, which is then metabolized by the enzymatic machinery of the TCA cycle. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, researchers can gain insights into the dynamics of the TCA cycle and related pathways.

Data Presentation

The following table summarizes hypothetical quantitative data from a tracer experiment using this compound in a cancer cell line. This data illustrates the expected isotopic enrichment in key TCA cycle intermediates and related amino acids over time. The mass isotopomer distribution (MID) reflects the percentage of the metabolite pool containing a specific number of deuterium atoms (M+1, M+2, M+3, M+4).

MetaboliteTime Point% Labeled (M+1 to M+4)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Succinate 1 hour95.21.53.75.085.0
4 hours96.81.22.54.189.0
12 hours97.51.02.03.591.0
Fumarate 1 hour88.62.14.56.076.0
4 hours92.31.83.25.382.0
12 hours94.11.52.84.885.0
Malate 1 hour85.43.26.88.467.0
4 hours90.12.55.17.575.0
12 hours92.72.04.36.979.5
Aspartate 1 hour75.94.59.212.250.0
4 hours82.33.87.510.061.0
12 hours85.63.16.49.167.0
Glutamate 1 hour15.28.14.32.10.7
4 hours25.812.57.94.31.1
12 hours35.416.210.86.51.9

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its entry and metabolism through the TCA cycle.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for dissolving the tracer

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound (e.g., 1-10 mM). Warm the labeling medium to 37°C before use.

  • Initiation of Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Aspirate the PBS and add the pre-warmed labeling medium to the cells.

  • Incubation: Place the cells back into the incubator and incubate for the desired time points (e.g., 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction: At each time point, rapidly quench metabolism and extract the metabolites. (Refer to the Metabolite Extraction Protocol).

Metabolite Extraction from Cultured Cells

This protocol describes the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.

Materials:

  • Labeled cells in culture plates

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Quenching Metabolism:

    • Remove the culture plate from the incubator and place it on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • Use a cell scraper to detach the cells and suspend them in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (>15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts to completion using a nitrogen evaporator or a vacuum concentrator.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

GC-MS Analysis of d4-Succinate Labeled Metabolites

This protocol provides a general procedure for the analysis of deuterated TCA cycle intermediates by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Materials:

  • Dried metabolite extracts

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Derivatization:

    • Step 1 (Methoximation): Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite pellet. Vortex thoroughly and incubate at 60°C for 45 minutes. This step protects aldehyde and ketone groups.

    • Step 2 (Silylation): Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Separation: Use a suitable temperature program to separate the derivatized metabolites. An example program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 5°C/minute.

      • Ramp 2: Increase to 300°C at 20°C/minute, hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in either full scan mode to identify all metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific isotopologues.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass spectra compared to a standard library.

    • Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundance of ions corresponding to the unlabeled (M+0) and deuterated (M+1, M+2, M+3, M+4) forms.

    • Correct for the natural abundance of heavy isotopes.

Visualizations

TCA_Cycle_Tracer_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell Seeding Cell Seeding Add Dimethyl\nSuccinate-d4 Add Dimethyl Succinate-d4 Cell Seeding->Add Dimethyl\nSuccinate-d4 Incubation Incubation Add Dimethyl\nSuccinate-d4->Incubation Quenching Quenching Incubation->Quenching Extraction\n(80% Methanol) Extraction (80% Methanol) Quenching->Extraction\n(80% Methanol) Centrifugation Centrifugation Extraction\n(80% Methanol)->Centrifugation Drying Drying Centrifugation->Drying Derivatization Derivatization Drying->Derivatization GC-MS or\nLC-MS/MS GC-MS or LC-MS/MS Derivatization->GC-MS or\nLC-MS/MS Data Analysis\n(Isotopologue\nDistribution) Data Analysis (Isotopologue Distribution) GC-MS or\nLC-MS/MS->Data Analysis\n(Isotopologue\nDistribution)

Caption: Experimental workflow for tracing the TCA cycle using this compound.

TCA_Cycle_Succinate_Entry This compound\n(extracellular) This compound (extracellular) Succinate-d4\n(intracellular) Succinate-d4 (intracellular) This compound\n(extracellular)->Succinate-d4\n(intracellular) Hydrolysis Fumarate-d4 Fumarate-d4 Succinate-d4\n(intracellular)->Fumarate-d4 Succinate Dehydrogenase Malate-d4 Malate-d4 Fumarate-d4->Malate-d4 Fumarase Oxaloacetate-d4 Oxaloacetate-d4 Malate-d4->Oxaloacetate-d4 Malate Dehydrogenase Citrate-d2 Citrate-d2 Oxaloacetate-d4->Citrate-d2 Citrate Synthase (+ Acetyl-CoA) alpha-Ketoglutarate-d2 alpha-Ketoglutarate-d2 Citrate-d2->alpha-Ketoglutarate-d2 Isocitrate Dehydrogenase alpha-Ketoglutarate-d2->Succinate-d4\n(intracellular) Further turns of TCA cycle

Caption: Entry of this compound into the TCA cycle and subsequent labeling of intermediates.

Succinate_Signaling_Pathway Succinate Succinate SUCNR1 (GPR91) SUCNR1 (GPR91) Succinate->SUCNR1 (GPR91) Extracellular Signaling Prolyl\nHydroxylases (PHDs) Prolyl Hydroxylases (PHDs) Succinate->Prolyl\nHydroxylases (PHDs) Inhibition Inflammatory\nResponse Inflammatory Response SUCNR1 (GPR91)->Inflammatory\nResponse HIF-1alpha\nStabilization HIF-1alpha Stabilization Angiogenesis Angiogenesis HIF-1alpha\nStabilization->Angiogenesis Metabolic\nReprogramming Metabolic Reprogramming HIF-1alpha\nStabilization->Metabolic\nReprogramming Prolyl\nHydroxylases (PHDs)->HIF-1alpha\nStabilization Prevents Degradation

Caption: Simplified signaling pathways influenced by succinate accumulation.

References

Application Notes and Protocols: Metabolic Fate of Dimethyl Succinate-d4 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl succinate-d4 (DMS-d4) is a deuterated form of dimethyl succinate (B1194679), a cell-permeable prodrug of succinate. As a stable isotope-labeled compound, DMS-d4 is a valuable tool for tracing the metabolic fate of succinate in mammalian cells. Upon entering the cell, it is rapidly hydrolyzed by intracellular esterases, releasing succinate-d4, which then enters central carbon metabolism. These application notes provide a comprehensive overview of the metabolic fate of DMS-d4, detailed experimental protocols for its study, and insights into its effects on cellular signaling pathways.

Metabolic Pathway of this compound

The primary metabolic fate of this compound involves its conversion to succinate-d4 and subsequent entry into the Krebs (Tricarboxylic Acid, TCA) cycle.

  • Cellular Uptake and Hydrolysis: this compound, being an ester, is more lipophilic than succinate and readily crosses the cell membrane. Once inside the cell, it is sequentially hydrolyzed by intracellular esterases. The first hydrolysis step yields Monomethyl succinate-d4 and one molecule of methanol (B129727). A second hydrolysis step then releases succinate-d4 and another molecule of methanol.

  • Entry into the Krebs Cycle: The resulting succinate-d4 is a key intermediate in the Krebs cycle. It is transported into the mitochondrial matrix where it is oxidized to fumarate-d4 by the enzyme succinate dehydrogenase (SDH), which is part of Complex II of the electron transport chain.

  • Downstream Metabolism: The d4-label can then be traced through subsequent intermediates of the TCA cycle, such as fumarate-d4, malate-d4, and oxaloacetate-d4. The label can also be incorporated into other metabolic pathways that utilize TCA cycle intermediates, such as gluconeogenesis and amino acid biosynthesis (e.g., aspartate-d4).

The efficiency of this metabolic process is highly cell-type dependent. Hepatocytes (liver cells) efficiently metabolize dimethyl succinate for both energy production and as a precursor for glucose synthesis (gluconeogenesis)[1]. In contrast, myocytes (muscle cells) and neural cells metabolize dimethyl succinate much less efficiently[2][3].

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cluster_mitochondrion Mitochondrion DMS_d4_ext This compound DMS_d4_int This compound DMS_d4_ext->DMS_d4_int Cellular Uptake MMS_d4 Monomethyl Succinate-d4 DMS_d4_int->MMS_d4 Esterase (+ Methanol) Succinate_d4_cyt Succinate-d4 MMS_d4->Succinate_d4_cyt Esterase (+ Methanol) Succinate_d4_mit Succinate-d4 Succinate_d4_cyt->Succinate_d4_mit Mitochondrial Import Fumarate_d4 Fumarate-d4 Succinate_d4_mit->Fumarate_d4 Succinate Dehydrogenase (SDH) Malate_d4 Malate-d4 Fumarate_d4->Malate_d4 Fumarase OAA_d4 Oxaloacetate-d4 Malate_d4->OAA_d4 Malate Dehydrogenase TCA_Cycle TCA Cycle OAA_d4->TCA_Cycle TCA_Cycle->Succinate_d4_mit

Figure 1: Metabolic pathway of this compound in mammalian cells.

Signaling Implications: Succinate-d4 and HIF-1α Stabilization

An important consequence of increased intracellular succinate levels is its role as a signaling molecule. Under normoxic (normal oxygen) conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues on HIF-1α by Prolyl Hydroxylase Domain (PHD) enzymes. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates it, targeting it for proteasomal degradation.

High levels of succinate can inhibit the activity of PHDs[1][2][4]. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization even under normoxic conditions (a state often referred to as "pseudohypoxia")[4]. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide range of genes involved in processes such as glycolysis, angiogenesis, and inflammation, including the pro-inflammatory cytokine IL-1β[1][2][4].

HIF1a_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate_d4 Succinate-d4 (from DMS-d4) PHD Prolyl Hydroxylase (PHD) Succinate_d4->PHD Inhibition HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Stabilization & Translocation HIF1a_Ub HIF-1α-(Ub)n HIF1a_OH->HIF1a_Ub Ubiquitination VHL VHL Complex VHL->HIF1a_Ub Ub Ubiquitin Ub->HIF1a_Ub Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Products Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Gene_Transcription Target Gene Transcription (e.g., IL-1β) HRE->Gene_Transcription

Figure 2: Succinate-d4-mediated stabilization of HIF-1α.

Data Presentation

The following table represents hypothetical, yet realistic, quantitative data from a time-course experiment where a mammalian cell culture (e.g., a hepatocyte cell line) is treated with this compound. The concentrations of DMS-d4 and its key metabolites are measured at various time points. This data illustrates the rapid conversion of the prodrug and the subsequent entry of the labeled succinate into the TCA cycle.

Table 1: Hypothetical Time-Course of this compound Metabolism in Mammalian Cells

Time (minutes)This compound (µM)Monomethyl Succinate-d4 (µM)Succinate-d4 (µM)Fumarate-d4 (µM)Malate-d4 (µM)
0100.00.00.00.00.0
545.235.815.12.51.1
1510.520.158.915.37.2
301.25.675.328.915.8
60< 0.10.865.135.222.4
120< 0.1< 0.140.730.525.3

Note: This table is illustrative and actual values will vary depending on the cell type, experimental conditions, and analytical methods used.

Experimental Protocols

A typical workflow for studying the metabolic fate of this compound involves cell culture, stable isotope labeling, metabolite extraction, and analysis by mass spectrometry.

Experimental_Workflow Cell_Culture 1. Mammalian Cell Culture (e.g., Adherent or Suspension) Labeling 2. Introduction of This compound Cell_Culture->Labeling Time_Course 3. Time-Course Incubation (e.g., 0, 5, 15, 30, 60, 120 min) Labeling->Time_Course Quenching 4. Quenching of Metabolism (e.g., Cold Methanol or Saline) Time_Course->Quenching Extraction 5. Metabolite Extraction (e.g., Solvent Extraction, Cell Lysis) Quenching->Extraction Analysis 6. Analysis by Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing

Figure 3: General experimental workflow for tracing DMS-d4 metabolism.
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol is adapted from established methods for extracting polar metabolites from adherent cells for mass spectrometry analysis.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen or a dry ice/ethanol slurry

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scraper, pre-chilled on dry ice

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Culture adherent mammalian cells to the desired confluency in multi-well plates or dishes.

  • At each time point after the addition of this compound, rapidly aspirate the culture medium.

  • Immediately wash the cells twice with 1 mL of pre-warmed PBS to remove any remaining extracellular DMS-d4.

  • Quench metabolism by placing the plate on a dry ice/ethanol slurry or by adding liquid nitrogen directly to the cells.

  • Add 1 mL of pre-chilled 80% methanol to each well/dish.

  • Incubate the plate at -80°C for 20 minutes to ensure complete protein precipitation and cell lysis.

  • Using a pre-chilled cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried metabolite pellet at -80°C until analysis.

Protocol 2: GC-MS Analysis of Deuterated Organic Acids

This protocol outlines a general approach for the analysis of this compound and its acidic metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: a. Reconstitute the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine. b. Incubate at 30°C for 90 minutes with shaking. This step protects carbonyl groups. c. Add 80 µL of MSTFA with 1% TMCS to the sample. d. Incubate at 37°C for 30 minutes with shaking. This step converts acidic protons to trimethylsilyl (B98337) (TMS) esters, increasing volatility.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program suitable for the separation of organic acids (e.g., initial temperature of 60°C, ramp to 325°C). c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification.

Table 2: Proposed GC-MS SIM Ions for TMS-Derivatized DMS-d4 Metabolites

CompoundDerivativeProposed Quantifier Ion (m/z)Proposed Qualifier Ions (m/z)Rationale
This compoundNot derivatized11959, 91Based on fragmentation of unlabeled DMS, with a +4 Da shift for the succinate-d4 moiety.
Succinate-d42 TMS266149, 251M+• of the di-TMS derivative. The m/z 149 ion corresponds to the [M-117]+ fragment, and 251 to the [M-15]+ fragment, both shifted by +2 Da compared to unlabeled succinate.

Note: These are proposed m/z values and should be confirmed by analyzing the derivatized standards. The fragmentation of TMS derivatives can be complex, and these ions are based on common fragmentation patterns.

Protocol 3: LC-MS/MS Analysis of Deuterated Organic Acids

This protocol provides a general framework for the sensitive and specific quantification of this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A suitable reversed-phase or HILIC column

  • A triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile/water. b. Vortex and centrifuge to pellet any insoluble debris. c. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: a. Inject 5-10 µL of the sample onto the LC system. b. Separate the metabolites using a gradient elution profile (e.g., starting with high aqueous phase and ramping to high organic phase). c. Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). d. Use the MRM mode for targeted quantification of the analytes.

Table 3: Proposed LC-MS/MS MRM Transitions for DMS-d4 and its Metabolites

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Rationale
Monomethyl succinate-d4135.075.015-25Loss of the methyl ester group and CO2.
Succinate-d4121.075.010-20Decarboxylation of the succinate-d4 ion.
Succinate-d4121.059.015-25Fragmentation of the succinate-d4 backbone.

Note: These are proposed MRM transitions and must be optimized for the specific instrument and conditions used. The collision energy will need to be tuned to maximize the signal for each transition.

Conclusion

This compound is a powerful tool for investigating cellular metabolism and its impact on signaling pathways. By employing stable isotope tracing with robust analytical methods like GC-MS and LC-MS/MS, researchers can gain detailed insights into the metabolic fate of succinate and its role in cellular processes. The protocols and information provided in these application notes serve as a comprehensive guide for designing and executing such studies, ultimately contributing to a better understanding of cellular physiology in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Dimethyl Succinate-d4 in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the peak shape of Dimethyl succinate-d4 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common problems such as peak tailing and fronting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing, where the peak's trailing edge is drawn out, is a common issue that can compromise resolution and integration accuracy. For this compound, a polar compound, the primary causes include:

  • Active Sites in the System: Unwanted interactions between the analyte and active sites in the GC system are a major cause of peak tailing.[1][2][3] These active sites can be exposed silanol (B1196071) groups on the GC liner, column, or contamination from previous injections.[2][3]

  • Column Contamination or Degradation: Accumulation of non-volatile matrix components at the head of the column can lead to poor peak shape.[1][3] Over time, the stationary phase of the column can also degrade, exposing active sites.

  • Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the flow path, leading to peak tailing.[2][4][5]

  • Inlet Contamination: A contaminated inlet liner, septum, or seal can be a source of active sites.[4] Routine maintenance of the inlet is crucial.[4]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can affect how the sample is introduced onto the column, potentially causing peak tailing.[4]

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still occur. Potential causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[6] This is a classic symptom of column overload.[7]

  • Improper Column Installation: Similar to peak tailing, a poorly installed column can sometimes lead to fronting.[8]

  • Sample Solvent Issues: If the sample is dissolved in a solvent that is too strong or incompatible with the stationary phase, it can cause peak distortion, including fronting.

Q3: Can the deuterium (B1214612) labeling in this compound affect its peak shape?

While the deuterium labeling itself is unlikely to be the direct cause of poor peak shape, it can subtly influence chromatographic behavior. This is known as the chromatographic isotope effect, which can sometimes lead to slightly earlier elution of the deuterated compound compared to its non-deuterated analog.[1] However, significant peak shape issues are more likely due to the general chemical properties of the molecule and its interaction with the GC-MS system, rather than the presence of deuterium.

Q4: What initial steps should I take to troubleshoot poor peak shape for all my analytes, including this compound?

If all peaks in your chromatogram are showing poor shape, it's likely a system-wide issue.[5] Here’s where to start:

  • Inlet Maintenance: Begin by performing routine inlet maintenance. This includes replacing the liner, septum, and O-ring.[4]

  • Column Installation: Check the column installation to ensure it is correctly positioned in the inlet and detector and that the column ends are cleanly cut.[4][5][9]

  • System Leaks: Check for leaks in the gas lines and connections.[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.

G start Poor Peak Shape for This compound q1 Are all peaks in the chromatogram affected? start->q1 inlet_maintenance Perform Inlet Maintenance: - Replace liner, septum, O-ring q1->inlet_maintenance  Yes   q2 Is the peak fronting? q1->q2  No   check_column_install Check Column Installation: - Proper depth - Clean cut inlet_maintenance->check_column_install leak_check Check for System Leaks check_column_install->leak_check active_sites Suspect Active Sites or Column Contamination condition_column Condition Column active_sites->condition_column trim_column Trim 10-20 cm from Column Inlet condition_column->trim_column replace_column Replace Column with a new, inert one trim_column->replace_column q2->active_sites  No (Tailing)   overload Suspect Column Overload q2->overload  Yes   reduce_conc Reduce Sample Concentration or Injection Volume overload->reduce_conc

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

Quantitative Data Summary

ParameterConditionExpected Impact on Peak Shape
Inlet Temperature Too lowBroadening or splitting due to incomplete vaporization.[8]
Too highPotential for analyte degradation, leading to tailing or additional peaks.[2]
Column Flow Rate Too lowPeak broadening due to increased diffusion.
Too highPeak broadening due to decreased mass transfer.
Injection Volume Too largePeak fronting due to column overload.[6]
Sample Concentration Too highPeak fronting due to column overload.[6]

Key Experimental Protocols

Protocol 1: GC Inlet Maintenance
  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Inspect the inlet for contamination. Replace the septum, O-ring, and liner with new, deactivated parts. Using a liner with glass wool can sometimes help trap non-volatile residues.

  • Reassemble: Reassemble the inlet and reinstall the column.

  • Leak Check: Pressurize the system and perform a leak check.

Protocol 2: GC Column Conditioning
  • Purpose: To remove contaminants and ensure the stationary phase is stable.

  • Procedure:

    • Disconnect the column from the detector.

    • Set the carrier gas flow to the normal operating rate.

    • Slowly ramp the oven temperature to the maximum isothermal temperature recommended by the column manufacturer.

    • Hold at this temperature for 1-2 hours.

    • Cool the oven and reconnect the column to the detector.

Protocol 3: Trimming the GC Column
  • Purpose: To remove contaminated or active sections from the front of the column.

  • Procedure:

    • Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut about 10-20 cm from the inlet end of the column.

    • Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.[5][9] A poor cut can itself cause peak tailing.[2][5]

    • Reinstall the column in the inlet.

References

Technical Support Center: Optimizing LC-MS for Dimethyl Succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Dimethyl succinate-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is the deuterated form of Dimethyl succinate (B1194679). Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆D₄O₄[1]
Molecular Weight 150.17 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Storage (Pure Form) -20°C for up to 3 years[1]
Isotopic Enrichment Typically ≥ 98%[1]

Q2: Which ionization mode is recommended for this compound analysis?

A2: Based on the structure of the non-deuterated analog, Dimethyl succinate, positive electrospray ionization (ESI+) is the recommended mode.[3] The presence of ester groups allows for protonation, typically forming the [M+H]⁺ adduct. The use of an additive like formic acid in the mobile phase can facilitate this protonation.[3]

Q3: How should I determine the Multiple Reaction Monitoring (MRM) transitions for this compound?

The general workflow for determining MRM transitions is as follows:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in a suitable solvent like acetonitrile (B52724) or methanol).

  • Infuse the solution directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) in positive ionization mode to identify the precursor ion, which is expected to be the protonated molecule [M+H]⁺ at m/z 151.2.

  • Perform a product ion scan by selecting the precursor ion (m/z 151.2) in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

  • Select the most intense and specific fragment ions as your product ions for the MRM transitions.

  • Optimize collision energy for each transition to maximize the signal intensity of the product ions.

While specific transitions for this compound are not documented, we can look at related compounds for clues. For instance, succinic acid-d4 has a precursor ion of m/z 121.0 and product ions at m/z 77.0 and 102.0.[5] The non-deuterated succinate shows a transition of m/z 117.0 > 73.0.[6] These suggest that fragmentation of the core succinate structure is likely.

Experimental Protocols

Protocol 1: Development of an LC-MS/MS Method for this compound

This protocol outlines the steps to develop a robust LC-MS/MS method.

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • Formic acid (FA), LC-MS grade

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 ACN:water.

3. Mass Spectrometer Tuning and Optimization (as described in Q3):

  • Infuse the 1 µg/mL working solution into the mass spectrometer.

  • Determine the precursor ion and optimize fragmentation to select at least two MRM transitions.

4. Liquid Chromatography Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5. System Suitability:

  • Inject the working solution multiple times (n=5) to assess retention time stability, peak area reproducibility, and peak shape.

Troubleshooting Guide

IssuePotential CausesRecommended Actions
No or Low Signal 1. Incorrect MRM transitions. 2. Ion source is dirty. 3. Sample degradation.[7] 4. Incorrect mobile phase pH.1. Re-optimize MRM transitions by infusing a fresh standard. 2. Clean the ion source according to the manufacturer's protocol. 3. Prepare fresh sample solutions; ensure proper storage of stock solutions.[1] 4. Ensure the presence of an acid like formic acid to promote protonation.
High Background Noise 1. Contaminated mobile phase or solvents.[8] 2. Leak in the LC system.[8] 3. Dirty ion source or mass spectrometer optics.[7]1. Prepare fresh mobile phases using high-purity, LC-MS grade reagents. 2. Check all fittings and connections for leaks. 3. Clean the ion source and optics as per the instrument manual.
Inconsistent Retention Times 1. Column not equilibrated. 2. Fluctuations in column temperature.[8] 3. Air bubbles in the pump.[8] 4. Changes in mobile phase composition.[8]1. Ensure the column is equilibrated for a sufficient time before injection. 2. Verify the column oven is maintaining a stable temperature. 3. Purge the LC pumps to remove any trapped air. 4. Keep mobile phase bottles capped and prepare fresh solutions regularly.
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Sample overload. 3. Mismatch between injection solvent and mobile phase.1. Flush the column or replace it if necessary. 2. Dilute the sample and reinject. 3. Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Sample Carryover 1. Inadequate needle wash.[8] 2. Adsorption of the analyte to surfaces in the autosampler or column.1. Optimize the autosampler wash procedure, using a strong solvent. 2. Include a blank injection after high-concentration samples to check for carryover.[8]

Visualizations

LCMS_Method_Development_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Finalization prep_std Prepare Standard (1 µg/mL this compound) infuse Infuse Standard into MS prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion (e.g., m/z 151.2) infuse->q1_scan prod_scan Product Ion Scan: Identify Fragments q1_scan->prod_scan opt_ce Optimize Collision Energy (CE) & Select MRM Transitions prod_scan->opt_ce test_inject Inject Standard & Evaluate (Peak Shape, Retention) opt_ce->test_inject col_select Select Column (e.g., C18) grad_dev Develop Gradient Profile col_select->grad_dev mp_select Select Mobile Phase (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) mp_select->grad_dev grad_dev->test_inject sys_suit System Suitability Test (n=5 injections) test_inject->sys_suit finalize Final Method sys_suit->finalize

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting_Logic cluster_signal Signal Issues cluster_rt Retention Time Issues cluster_peak Peak Shape Issues start Problem Encountered q_signal No or Low Signal? start->q_signal a_no_signal 1. Re-tune MS with fresh standard. 2. Clean ion source. 3. Check sample stability. q_signal->a_no_signal Yes q_rt Inconsistent Retention Time? q_signal->q_rt No end Problem Resolved a_no_signal->end a_rt 1. Check for leaks/bubbles. 2. Ensure column equilibration. 3. Verify column temperature. q_rt->a_rt Yes q_peak Poor Peak Shape? q_rt->q_peak No a_rt->end a_peak 1. Check for column contamination. 2. Dilute sample (check for overload). 3. Match sample solvent to mobile phase. q_peak->a_peak Yes q_peak->end No a_peak->end

Caption: A logical flow for troubleshooting common LC-MS issues.

References

Technical Support Center: Matrix Effects in the Analysis of Dimethyl Succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dimethyl succinate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating matrix effects during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Dimethyl succinate (B1194679), by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase, termed ion enhancement.[1][2] These effects can significantly impact the accuracy, precision, and sensitivity of analytical methods.[3] In the analysis of this compound, matrix effects can lead to erroneous quantification if not properly addressed.

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: Deuterated internal standards, like this compound, are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because they are chemically almost identical to the analyte (Dimethyl succinate), they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the two compounds to elute in regions with different matrix interferences, it can lead to inaccurate results. This is referred to as differential matrix effects.[4]

Q4: What are some common sources of matrix effects in the analysis of Dimethyl succinate?

A4: Common sources of matrix effects, particularly in biological samples such as plasma or urine, include phospholipids, salts, and endogenous metabolites.[5][6] Given that Dimethyl succinate is a relatively small and polar ester, it may be susceptible to interference from other small polar molecules present in the sample matrix. The choice of sample preparation technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, can significantly influence the extent of matrix effects.[7][8]

Troubleshooting Guides

The following table summarizes common issues, their potential causes, and recommended solutions when analyzing this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of analyte/internal standard area ratio Inconsistent matrix effects across different samples. Variable extraction recovery of analyte and/or internal standard. Instability of Dimethyl succinate or this compound in the matrix or final extract.Optimize the sample preparation method to improve the removal of interfering matrix components.[8] Ensure consistent sample collection and handling procedures. Evaluate the stability of the analyte and internal standard under the experimental conditions.
Analyte (Dimethyl succinate) and internal standard (this compound) do not co-elute Isotope effect causing a slight difference in retention time. Degradation of the analytical column.Adjust the chromatographic method (e.g., gradient, mobile phase composition, temperature) to improve co-elution.[1] Replace the analytical column.[1]
Unexpectedly high or low concentrations of Dimethyl succinate Significant ion suppression or enhancement affecting the analyte and internal standard differently (differential matrix effects). Contamination of the this compound internal standard with unlabeled Dimethyl succinate. Incorrect concentration of the internal standard spiking solution.Evaluate matrix effects systematically using the experimental protocol outlined below. Check the purity of the internal standard. Prepare fresh internal standard solutions and verify their concentration.[1]

Experimental Protocols

Protocol: Evaluation of Matrix Effects for Dimethyl Succinate Analysis

This protocol describes a standard post-extraction spike experiment to quantitatively assess matrix effects.

1. Objective: To determine the extent of ion suppression or enhancement for Dimethyl succinate and this compound in the sample matrix.

2. Materials:

  • Dimethyl succinate analytical standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine) from at least six different sources

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate sample preparation materials (e.g., protein precipitation plates, liquid-liquid extraction solvents, SPE cartridges)

3. Sample Set Preparation:

  • Set A (Neat Solution): Prepare a solution containing Dimethyl succinate and this compound at a known concentration in a clean solvent mixture that mimics the final extract composition.

  • Set B (Post-Extraction Spike): Extract blank matrix samples using the intended analytical method. After the final extraction step, spike the resulting extract with Dimethyl succinate and this compound to the same concentration as in Set A.[4]

  • Set C (Pre-Extraction Spike): Spike the blank matrix with Dimethyl succinate and this compound before the extraction process. This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently.[4]

4. LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

5. Data Analysis and Interpretation:

Calculate the Matrix Effect (ME) for both the analyte and the internal standard using the following formula:

Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100 [1]

  • An ME of 100% indicates no matrix effect.

  • An ME < 100% indicates ion suppression.

  • An ME > 100% indicates ion enhancement.

Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) to assess the ability of this compound to compensate for the matrix effect on Dimethyl succinate:

IS-Normalized MF = (Matrix Effect of Analyte) / (Matrix Effect of Internal Standard)

The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment for Dimethyl succinate to illustrate the calculations.

Sample Set Mean Peak Area (Dimethyl succinate) Mean Peak Area (this compound)
Set A (Neat) 850,000900,000
Set B (Post-Spike) 680,000738,000

Calculations:

  • Matrix Effect (Dimethyl succinate): (680,000 / 850,000) x 100 = 80% (indicating 20% ion suppression)

  • Matrix Effect (this compound): (738,000 / 900,000) x 100 = 82% (indicating 18% ion suppression)

  • IS-Normalized MF: 80% / 82% = 0.976

In this example, the IS-Normalized MF is close to 1, suggesting that this compound effectively compensates for the observed ion suppression for Dimethyl succinate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blank_matrix Blank Matrix spike_is Spike with This compound blank_matrix->spike_is extraction Extraction (PPT, LLE, or SPE) spike_is->extraction lc_separation LC Separation extraction->lc_separation Inject Extract ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Workflow for the analysis of Dimethyl succinate using a deuterated internal standard.

troubleshooting_logic start Poor Reproducibility or Inaccurate Results check_coelution Do Analyte and IS Co-elute? start->check_coelution check_is Check IS Purity and Concentration start->check_is check_me Evaluate Matrix Effects (Post-Spike Experiment) check_coelution->check_me Yes optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No optimize_prep Optimize Sample Prep check_me->optimize_prep Differential ME success Accurate & Reproducible Results check_me->success IS Compensates optimize_chrom->check_coelution optimize_prep->check_me check_is->start

Caption: A logical workflow for troubleshooting matrix effect-related issues.

References

Technical Support Center: Dimethyl Succinate-d4 Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Dimethyl succinate-d4 as an internal standard in electrospray ionization mass spectrometry (ESI-MS). This guide provides detailed troubleshooting advice, experimental protocols, and data to help you identify and mitigate signal suppression, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] Even though this compound is used as an internal standard to correct for such effects, significant or variable suppression can still lead to erroneous results.[5][6]

Q2: I'm using a deuterated internal standard (IS). Shouldn't that automatically correct for any signal suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte (Dimethyl succinate) and experience the same degree of ion suppression.[5][7] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[6] However, this assumption can fail if the analyte and the IS are affected differently by the matrix, a phenomenon known as differential ion suppression. This can occur if there is a slight chromatographic separation between the two, often due to the deuterium (B1214612) isotope effect, causing them to encounter different matrix components as they elute.[5]

Q3: What are the most common causes of ion suppression when analyzing biological samples?

A3: The primary causes of ion suppression in biological samples are endogenous matrix components that co-elute with your analyte and internal standard.[8][9] These include:

  • Phospholipids: Abundant in plasma and tissue extracts, they are notoriously problematic in ESI.

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate (B84403) buffers) can severely suppress the ESI signal.[10]

  • Other Endogenous Molecules: Lipids, proteins, peptides, and metabolites can all compete for ionization.[8]

  • Mobile Phase Additives: Some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause signal suppression.[4][10][11]

Q4: Is ESI positive or negative ion mode more susceptible to suppression for this compound?

A4: Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[2][3] For a molecule like Dimethyl succinate (B1194679), which can be analyzed in both positive (e.g., as [M+H]+ or [M+Na]+) and negative ion mode (e.g., as [M-H]- after in-source fragmentation or hydrolysis), the susceptibility can depend on the matrix. Often, negative mode can be less crowded with interfering compounds, potentially reducing the risk of suppression.[2] However, this must be evaluated on a case-by-case basis.

Troubleshooting Guide

Problem 1: The peak area of this compound is highly variable across my sample batch, even in replicates.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Are you using a robust sample preparation method? Protein precipitation alone may not be sufficient to remove interfering phospholipids. Consider implementing a more rigorous cleanup like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Check for Co-elution of Suppressing Agents: Perform a post-column infusion experiment (see Protocol 1) to identify regions of ion suppression in your chromatogram. If suppression zones overlap with the retention time of this compound, you will need to improve your chromatographic separation.

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the suppression zones. Consider using a different stationary phase that offers alternative selectivity.[4]

Problem 2: The signal for this compound is significantly lower in matrix samples compared to in pure solvent.

  • Possible Cause: Strong ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method (see Protocol 2) to determine the percentage of signal suppression.

    • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components causing suppression.[3][12] However, be mindful that this will also dilute your target analyte, which could impact sensitivity.

    • Enhance Sample Cleanup: This is often the most effective solution. A well-chosen SPE sorbent can specifically remove the class of compounds causing the suppression (e.g., a phospholipid removal plate).[7][9]

    • Switch Ionization Source: If available, try using an APCI source, as it is generally less susceptible to matrix effects than ESI.[2][4]

Problem 3: My quantitative results are inaccurate and imprecise, despite the this compound peak looking acceptable.

  • Possible Cause: Differential ion suppression affecting the analyte and the internal standard differently.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the unlabeled Dimethyl succinate and this compound. Even a small offset in retention time can lead to inaccurate results if it falls on the edge of a sharp ion suppression zone.

    • Optimize Chromatography for Co-elution: Adjust the mobile phase composition or gradient to ensure the analyte and IS co-elute perfectly.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your unknown samples.[13][14] This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples.

Quantitative Data Summaries

The following tables provide example data to illustrate the impact of matrix effects and the effectiveness of different sample preparation techniques.

Table 1: Quantification of Matrix Effect on this compound Signal

Sample TypeMean Peak Area (n=5)% Signal Remaining% Suppression
In Neat Solvent1,520,400100%0%
Post-Protein Precipitation (Plasma)653,77243%57%
Post-LLE (Plasma)1,185,91278%22%
Post-SPE (Plasma)1,398,76892%8%

Table 2: Impact of Sample Preparation on Assay Precision

Preparation MethodAnalyte Concentration (ng/mL)Mean Calculated Conc. (n=5)%CV
Protein Precipitation5038.521.3%
Liquid-Liquid Extraction (LLE)5048.18.5%
Solid-Phase Extraction (SPE)5051.24.1%

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Set up your LC-MS/MS system as you would for your analysis, but do not inject a sample.

  • Using a T-connector, infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow path between the LC column and the mass spectrometer's ion source.

  • Begin acquiring data in MRM mode for this compound. You should observe a stable, continuous signal.

  • Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your sample preparation procedure).

  • Monitor the signal of the infused this compound. Any dips or drops in the signal baseline indicate regions of ion suppression. Any increases indicate ion enhancement.

Protocol 2: Post-Extraction Spike to Quantitatively Measure Matrix Effect

Objective: To calculate the percentage of signal suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Set A: Prepare a standard solution of this compound in your final mobile phase composition (neat solution).

  • Set B: Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure. After the final step, spike the extract with this compound to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Signal Suppression start Low or Variable This compound Signal check_ms Check MS Performance (Tune, Calibration) start->check_ms assess_matrix Assess Matrix Effect (Post-Column Infusion) check_ms->assess_matrix MS OK suppression_present Suppression Zone Co-elutes with IS? assess_matrix->suppression_present optimize_lc Optimize Chromatography (Gradient, Column) suppression_present->optimize_lc Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) suppression_present->improve_cleanup Yes differential_suppression Differential Suppression Suspected? suppression_present->differential_suppression No end_ok Problem Resolved optimize_lc->end_ok improve_cleanup->end_ok dilute Dilute Sample dilute->end_ok verify_coelution Verify Analyte/IS Co-elution use_matrix_matched Use Matrix-Matched Calibrants verify_coelution->use_matrix_matched differential_suppression->dilute No differential_suppression->verify_coelution Yes use_matrix_matched->end_ok IonSuppressionMechanism Mechanism of Ion Suppression in ESI cluster_source ESI Droplet analyte Analyte Ions (this compound) process Competition for Charge and Droplet Surface Access analyte->process matrix Matrix Ions (e.g., Phospholipids) matrix->process charge Limited Surface Charge charge->process outcome Reduced Analyte Ions Entering Mass Spectrometer process->outcome Leads to

References

Stability of Dimethyl succinate-d4 in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Dimethyl succinate-d4 in acidic and basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is hydrolysis. As an ester, it is susceptible to degradation in both acidic and basic conditions, which will yield monomethyl succinate-d4, succinic acid-d4, and methanol (B129727). The rate of this hydrolysis is dependent on the pH and temperature of the solution.

Q2: How does the stability of this compound compare to its non-deuterated counterpart?

A2: The chemical stability of this compound is expected to be very similar to that of Dimethyl succinate (B1194679). While deuterium (B1214612) substitution can sometimes lead to a kinetic isotope effect, for the hydrolysis of an ester where the C-D bonds are not directly involved in the reaction mechanism, this effect is generally considered to be negligible. Therefore, the stability data for Dimethyl succinate can be used as a reliable guide for its deuterated analog.

Q3: What are the expected degradation products of this compound in acidic or basic solutions?

A3: Under both acidic and basic conditions, this compound will undergo hydrolysis. The initial degradation product will be monomethyl succinate-d4 and methanol. With continued exposure to hydrolytic conditions, the monomethyl succinate-d4 will further degrade to succinic acid-d4 and another molecule of methanol.

Q4: What are the general recommendations for storing solutions of this compound?

A4: To minimize degradation, solutions of this compound should be prepared in a neutral, buffered solvent and stored at low temperatures (e.g., 2-8 °C or frozen). Prolonged storage in acidic or basic solutions should be avoided. For long-term storage, it is recommended to keep the compound in its pure form in a tightly sealed container in a dry and well-ventilated place.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpectedly rapid degradation of this compound in a buffered solution. The pH of the buffer is not optimal for stability.Verify the pH of your buffer. For optimal stability, a pH between 4 and 6 is recommended. Esters are generally most stable in slightly acidic to neutral conditions.
Appearance of unknown peaks in HPLC/GC analysis. Formation of degradation products (monomethyl succinate-d4, succinic acid-d4).Co-inject with standards of the expected degradation products to confirm their identity. Adjust the pH of your experimental solution to a more neutral range to slow down hydrolysis.
Poor recovery of the compound from an aqueous matrix. Hydrolysis has occurred during sample processing or storage.Minimize the time samples are in aqueous solutions, especially at non-neutral pH. Keep samples cold and analyze them as quickly as possible. Consider using aprotic solvents for extraction and sample dilution if the experimental design allows.
Inconsistent results between experimental runs. Variability in pH or temperature of the solutions.Ensure precise and consistent control of pH and temperature in all experiments. Use calibrated pH meters and temperature-controlled incubators or water baths.

Quantitative Stability Data

The following tables summarize the available kinetic data for the hydrolysis of Dimethyl succinate. As previously mentioned, the stability of this compound is expected to be comparable.

Table 1: Acid-Catalyzed Hydrolysis of Dimethyl Succinate

Acid Temperature (°C) Rate Constant (k) Reference
Hydrobromic Acid (k₁)501.58 x 10⁻³ min⁻¹--INVALID-LINK--
Hydrobromic Acid (k₂)507.75 x 10⁻⁴ min⁻¹--INVALID-LINK--

k₁ and k₂ refer to the stepwise hydrolysis of the diester.

Table 2: Base-Catalyzed Hydrolysis of Dimethyl Succinate

Conditions Temperature (°C) Rate Constant (k) Reference
50% Aqueous Acetonitrile (B52724) (k₁)350.287 L/mol·s--INVALID-LINK--
50% Aqueous Acetonitrile (k₂)350.0679 L/mol·s--INVALID-LINK--

k₁ and k₂ refer to the stepwise hydrolysis of the diester.

Table 3: Estimated Half-life of Dimethyl Succinate at Different pH Values

pH Estimated Half-life Reference
72.3 years--INVALID-LINK--
885 days--INVALID-LINK--

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various pH conditions.

1. Materials:

  • This compound

  • Buffer solutions: pH 2, 4, 7, 9, and 12

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Validated HPLC-UV/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.

3. Incubation:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 50°C).

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the acidic and basic samples to quench the degradation reaction before analysis.

  • Store the collected samples at a low temperature (e.g., -20°C) until analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the parent this compound from its potential degradation products.

  • The mass spectrometer will aid in the identification of degradation products and confirm the retention of the deuterium labels.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

  • Identify and quantify the major degradation products.

Visualizations

Hydrolysis_Pathway DMS_d4 This compound MMS_d4 Monomethyl succinate-d4 DMS_d4->MMS_d4 MeOH1 Methanol SA_d4 Succinic acid-d4 MMS_d4->SA_d4 MeOH2 Methanol

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Verify pH of Solution Start->Check_pH pH_Incorrect pH Outside Optimal Range (4-6)? Check_pH->pH_Incorrect Check_Temp Verify Temperature Control Temp_Incorrect Temperature Fluctuation? Check_Temp->Temp_Incorrect pH_Incorrect->Check_Temp No Adjust_pH Adjust pH to 4-6 pH_Incorrect->Adjust_pH Yes Calibrate_Temp Calibrate/Stabilize Temperature Temp_Incorrect->Calibrate_Temp Yes Still_Degrades Degradation Persists? Temp_Incorrect->Still_Degrades No Re_run Re-run Experiment Adjust_pH->Re_run Calibrate_Temp->Re_run Re_run->Still_Degrades Contact_Support Contact Technical Support Still_Degrades->Contact_Support Yes Resolved Issue Resolved Still_Degrades->Resolved No

Caption: Troubleshooting workflow for unexpected degradation.

References

Degradation of Dimethyl succinate-d4 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Dimethyl succinate-d4 during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. In the presence of water, the ester groups are cleaved, yielding Succinic acid-d4 and methanol (B129727). This reaction can be catalyzed by both acidic and basic conditions.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage temperatures and expected stability, based on manufacturer data.[2]

FormStorage TemperatureExpected Stability
Pure Form-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: How does the choice of solvent affect the stability of this compound?

The choice of solvent is critical for maintaining the integrity of this compound in solution. For stock solutions, high-purity aprotic solvents such as acetonitrile (B52724) or methanol are recommended. It is important to avoid aqueous solutions with acidic or basic pH, as these conditions can accelerate hydrolysis.[1] When preparing working solutions in aqueous matrices, it is advisable to keep the pH as close to neutral as possible and to analyze the samples promptly.

Q4: Is the deuterium (B1214612) label on this compound susceptible to exchange?

The deuterium atoms in this compound are located on the succinate (B1194679) backbone at the 2 and 3 positions (Butanedioic-2,2,3,3-d4 acid, 1,4-dimethyl ester). These C-D bonds are generally stable and not prone to exchange with protons from the solvent under typical analytical conditions. However, extreme pH and high temperatures should be avoided to minimize any potential for isotopic exchange.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Loss of this compound signal or appearance of degradation products in chromatograms.

Possible Causes:

  • Improper Storage: The sample may have been stored at an inappropriate temperature or for an extended period, leading to hydrolysis.

  • pH of the Sample Matrix: The sample matrix may be acidic or basic, catalyzing the degradation of the analyte.

  • Presence of Water: The solvent used for sample preparation may contain excessive water, promoting hydrolysis.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the samples were stored at the recommended temperatures as outlined in the FAQ section.

  • Check Sample pH: Measure the pH of the sample matrix. If it is outside the neutral range, consider adjusting the pH or using a buffered solution for sample preparation.

  • Use Anhydrous Solvents: When preparing stock solutions or diluting samples, use high-purity, anhydrous solvents to minimize water content.

  • Perform a Stability Check: Analyze a freshly prepared standard of this compound to confirm the integrity of the stock solution.

Issue 2: Poor peak shape or shifting retention times for this compound in LC-MS analysis.

Possible Causes:

  • Column Degradation: The analytical column may be degrading, leading to poor chromatographic performance.

  • Mobile Phase Issues: The mobile phase composition may not be optimal, or its pH may be contributing to on-column degradation.

  • Injector Problems: Issues with the autosampler, such as worn seals or blockages, can affect peak shape.[3]

Troubleshooting Workflow:

Troubleshooting workflow for chromatographic issues.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent or sample matrix over time.

1. Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • The sample matrix of interest

  • HPLC or UPLC system with a mass spectrometer (LC-MS)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen high-purity solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare Stability Samples: Dilute the stock solution with the solvent or sample matrix to a final concentration relevant to your experimental conditions (e.g., 1 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stability sample by LC-MS to determine the initial peak area of this compound.

  • Sample Storage: Store the remaining stability samples under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample, bring it to room temperature, and analyze it by LC-MS.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation.

Experimental Workflow Diagram:

ExperimentalWorkflow prep_stock Prepare Stock Solution (this compound in organic solvent) prep_samples Prepare Stability Samples (Dilute stock in desired matrix) prep_stock->prep_samples initial_analysis Initial Analysis (T=0) by LC-MS prep_samples->initial_analysis store_samples Store Samples at Defined Conditions prep_samples->store_samples data_analysis Compare Peak Areas to T=0 initial_analysis->data_analysis timepoint_analysis Analyze Samples at Predefined Time Points store_samples->timepoint_analysis timepoint_analysis->data_analysis

Workflow for a stability assessment study.

Data Presentation

The following table summarizes the recovery of Dimethyl succinate after storage under different conditions, adapted from a study on the non-deuterated compound.[4] This data can serve as a general guideline for the expected stability of this compound.

Storage ConditionRecovery after 7 daysRecovery after 14 days
Dry, Refrigerated101%100%
Dry, Ambient100%98.8%
Humid, Refrigerated92.8%86.3%
Humid, Ambient82.2%76.3%

Note: "Humid" conditions involved samples collected from humid air and stored.

Signaling Pathways and Logical Relationships

Hydrolysis of this compound

The primary degradation pathway is the hydrolysis of the two ester functional groups.

HydrolysisPathway DMSd4 This compound water + 2 H2O products Succinic acid-d4 + 2 CH3OH DMSd4->products Hydrolysis (H+ or OH- catalysis)

Hydrolysis of this compound.

References

Improving signal-to-noise ratio for Dimethyl succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl succinate-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a poor signal-to-noise (S/N) ratio when analyzing this compound?

A1: A poor signal-to-noise ratio can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction from the biological matrix, presence of interfering compounds (matrix effects), or sample degradation.

  • Chromatography (GC-MS & LC-MS/MS): Poor peak shape, co-elution with interfering compounds, or inadequate separation from the non-labeled Dimethyl succinate (B1194679).

  • Mass Spectrometry: Suboptimal ionization, incorrect selection of precursor and product ions (for MS/MS), inappropriate collision energy, or high background noise from the instrument.

  • Internal Standard Issues: Potential for deuterium (B1214612) exchange, isotopic interference from the unlabeled analyte, or impurities in the deuterated standard.

Q2: Should I use GC-MS or LC-MS/MS for the analysis of this compound?

A2: Both GC-MS and LC-MS/MS can be suitable for the analysis of this compound, and the choice depends on your specific application, sample matrix, and available instrumentation.

  • GC-MS is a good option for volatile and thermally stable compounds.[1] For succinic acid, derivatization (e.g., silylation) is often required to improve volatility and chromatographic performance.[2][3] Dimethyl succinate is more volatile than succinic acid, but derivatization might still enhance sensitivity and peak shape. GC-MS can offer excellent chromatographic resolution.

  • LC-MS/MS is well-suited for polar and less volatile compounds, and it often requires less sample preparation than GC-MS.[1] For succinic acid and its esters, LC-MS/MS provides high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).[3][4] It is generally the preferred method for complex biological matrices due to reduced matrix effects compared to GC-MS.[1]

Q3: What is isotopic interference and how can it affect my results with this compound?

A3: Isotopic interference, or cross-talk, occurs when the signal from the unlabeled analyte (Dimethyl succinate) contributes to the signal of the deuterated internal standard (this compound).[5] This can happen because naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled compound can result in a mass-to-charge ratio that overlaps with the deuterated standard. This interference can lead to an artificially high internal standard signal, resulting in inaccurate quantification of your analyte.

Q4: How can I minimize deuterium exchange for this compound?

A4: Deuterium exchange is the replacement of deuterium atoms on your internal standard with protons from the surrounding environment (e.g., solvents). To minimize this:

  • Control pH: The rate of exchange is often pH-dependent. For many compounds, maintaining a pH between 2 and 3 minimizes exchange.[6]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile (B52724) for sample preparation and reconstitution.[6]

  • Minimize Exposure to Protic Solvents: Reduce the time your sample is in contact with protic solvents like water and methanol, especially at elevated temperatures.[6]

  • Use Fresh Solvents: Prepare mobile phases and extraction solvents fresh to minimize absorbed atmospheric moisture.[6]

Troubleshooting Guides

Guide 1: Low Signal Intensity

If you are experiencing a weak signal for this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Signal Intensity

start Low Signal Intensity sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography ms_params Optimize MS Parameters start->ms_params check_is Check Internal Standard start->check_is solution Improved Signal sample_prep->solution chromatography->solution ms_params->solution check_is->solution

Caption: Systematic approach to troubleshooting low signal intensity.

  • Sample Preparation:

    • Extraction Recovery: Evaluate the efficiency of your extraction method. Consider alternative techniques like solid-phase extraction (SPE) or different liquid-liquid extraction (LLE) solvents.

    • Matrix Effects: Dilute your sample to reduce the concentration of interfering matrix components.[7] Improve sample cleanup to remove phospholipids (B1166683) and other sources of ion suppression.

  • Chromatography:

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) can reduce signal height. Ensure your mobile phase is compatible with your analyte and column. For GC, check for active sites in the inlet or column.

    • Retention Time: Ensure this compound is eluting in a region with minimal matrix interference. Adjusting the gradient (LC) or temperature program (GC) can shift the retention time.

  • Mass Spectrometry:

    • Ionization Source: Optimize source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound.[8]

    • MRM Transition: Ensure you are using the most sensitive and specific precursor and product ions. Infuse a standard solution of this compound to determine the optimal transitions.

    • Collision Energy: Optimize the collision energy for your chosen MRM transition to maximize the product ion signal.[1][8]

Guide 2: High Background Noise

High background noise can significantly decrease your signal-to-noise ratio. Here’s how to address it:

Troubleshooting Workflow for High Background Noise

start High Background Noise check_solvents Check Solvents and Reagents start->check_solvents clean_system Clean Instrument Components start->clean_system check_gas Check Gas Supply start->check_gas optimize_method Optimize Analytical Method start->optimize_method solution Reduced Background Noise check_solvents->solution clean_system->solution check_gas->solution optimize_method->solution

Caption: Identifying and eliminating sources of high background noise.

  • Solvents and Reagents:

    • Use high-purity, LC-MS or GC-grade solvents and reagents.

    • Prepare fresh mobile phases and sample diluents daily.

  • Instrument Contamination:

    • LC-MS: Clean the ion source, including the spray shield and capillary. Flush the LC system to remove any contaminants.

    • GC-MS: Bake out the column to remove bleed. Clean the ion source and replace the inlet liner and septum.

  • Gas Supply:

    • Ensure high-purity nitrogen or argon is used as the collision gas and nebulizing gas.

    • Check for leaks in the gas lines.

  • Analytical Method:

    • Increase the specificity of your MRM transition by choosing a more unique product ion.

    • Improve chromatographic separation to resolve this compound from background interferences.

Quantitative Data

The following tables provide a starting point for method development. Note that optimal parameters are instrument-dependent and should be empirically determined.

Table 1: Mass Spectrometry Parameters for Succinic Acid (as a proxy)

ParameterValueReference
Precursor Ion (m/z)117.0[3]
Product Ion (m/z)73.0[3]
Ionization ModeNegative ESI[4]

Note: These values are for succinic acid and should be used as a starting point for the optimization of this compound. The precursor ion for this compound will be different.

Table 2: Physical and Chemical Properties of Dimethyl Succinate

PropertyValueReference
Molecular FormulaC₆H₁₀O₄[7]
Molecular Weight146.14 g/mol [7]
Boiling Point195.3 °C @ 760 mmHg[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method Development for this compound

Objective: To establish a sensitive and robust LC-MS/MS method for the quantification of this compound.

Workflow for LC-MS/MS Method Development

start Start Method Development infusion Direct Infusion of Standard start->infusion select_precursor Select Precursor Ion infusion->select_precursor product_ion_scan Perform Product Ion Scan select_precursor->product_ion_scan select_product Select Product Ions product_ion_scan->select_product optimize_ce Optimize Collision Energy select_product->optimize_ce lc_method Develop LC Method optimize_ce->lc_method matrix_effects Evaluate Matrix Effects lc_method->matrix_effects validation Method Validation matrix_effects->validation final_method Finalized Method validation->final_method

Caption: Step-by-step workflow for developing an LC-MS/MS method.

Methodology:

  • Direct Infusion:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Selection:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Product Ion Scan and Selection:

    • Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.

    • Select at least two product ions for MRM analysis (one for quantification and one for confirmation).[9]

  • Collision Energy Optimization:

    • For each selected MRM transition, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the product ion intensity.

    • The optimal collision energy is the value that yields the highest product ion signal.[1][8]

  • Chromatographic Method Development:

    • Select a suitable column (e.g., C18 or HILIC) based on the polarity of Dimethyl succinate.

    • Develop a gradient elution method using a mobile phase containing an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a suitable additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate).[10]

    • Optimize the gradient to achieve good peak shape and retention, separating the analyte from the solvent front and potential interferences.

  • Sample Preparation from Plasma:

    • A protein precipitation method is often a good starting point for plasma samples.[11]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing this compound as the internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Protocol 2: GC-MS Method for Dimethyl Succinate

Objective: To analyze Dimethyl succinate using GC-MS. This protocol is based on a method for Dimethyl Fumarate and may require optimization.[2]

Methodology:

  • Sample Preparation (Solvent Extraction):

    • Extract the sample with a suitable solvent like acetone.

    • Add an internal standard if necessary.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 280 °C. The exact program will need to be optimized to achieve good separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Can be run in either full scan mode to identify unknown peaks or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity by monitoring specific ions from the mass spectrum of Dimethyl succinate.[12] The NIST database can be a source for the mass spectrum of unlabeled Dimethyl succinate.[13]

References

Troubleshooting isotopic exchange of deuterium in Dimethyl succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the isotopic exchange of deuterium (B1214612) in Dimethyl succinate-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the isotopic and chemical integrity of this internal standard in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative analyses using this compound as an internal standard are showing poor reproducibility and accuracy. What are the likely causes?

Answer: Inaccurate and inconsistent results when using a deuterated internal standard such as this compound can arise from several factors. The most common issues include the loss of the deuterium label through isotopic exchange (back-exchange), the presence of chemical or isotopic impurities in the standard, and chromatographic issues that lead to differential matrix effects.[1]

Troubleshooting Guide: Inaccurate Quantification

1. Have you observed any loss of the deuterium label (back-exchange)?

  • Problem: The deuterium atoms in this compound are located on the carbons adjacent to the carbonyl groups (α-carbons). These positions are known to be susceptible to hydrogen-deuterium exchange, especially under acidic or basic conditions.[2][3] This back-exchange, where deuterium is replaced by hydrogen from the solvent or matrix, compromises the isotopic purity of the standard, leading to an underestimation of its concentration and consequently an overestimation of the analyte's concentration.[4][5]

  • Solution:

    • Verify Isotopic Purity: Use high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the isotopic purity of your this compound standard, both upon receipt and in your final sample solutions.[6] A significant increase in the abundance of lower mass isotopologues (d0, d1, d2, d3) over time indicates back-exchange.

    • Control pH: The rate of hydrogen-deuterium exchange is at its minimum at a pH of approximately 2.5.[1][7] Both acidic and basic conditions will accelerate the exchange. Ensure that the pH of your sample preparation and analytical solutions is controlled to minimize this effect.

    • Use Aprotic Solvents: Whenever possible, use high-purity aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstituting and diluting your standard.[8][9] Avoid protic solvents like water and methanol, especially at non-neutral pH, as they can act as a source of protons for exchange.[10]

    • Minimize Time in Protic Solvents: Reduce the time your deuterated standard is in contact with aqueous or other protic environments.[11]

2. Is your this compound co-eluting with the unlabeled analyte?

  • Problem: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". If this compound and dimethyl succinate (B1194679) do not co-elute perfectly, they may be subjected to different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[4]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

    • Adjust Chromatography: If a separation is observed, consider modifying your chromatographic method to ensure the analyte and internal standard elute as a single peak.

3. Have you considered the chemical purity of your standard?

  • Problem: The presence of unlabeled dimethyl succinate as an impurity in your this compound standard will lead to an artificially high measurement of your analyte.

  • Solution:

    • Check the Certificate of Analysis (CoA): Always review the CoA provided by the supplier for information on the chemical and isotopic purity of the standard. Commercially available deuterated standards typically have an isotopic purity of greater than 98%.

    • Independent Verification: If you suspect impurities, you can use analytical techniques like GC-MS or LC-MS to assess the chemical purity of your standard.

Issue 2: Degradation of this compound During Storage and Handling

Question: How can I ensure the stability of my this compound standard over time?

Answer: Proper storage and handling are critical to maintaining the isotopic and chemical integrity of deuterated compounds. The primary risks are exposure to moisture, which can lead to isotopic exchange, and elevated temperatures, which can accelerate both exchange and chemical degradation.

Best Practices for Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at -20°C or below for long-term storage.Minimizes the rate of potential chemical degradation and isotopic exchange.
Atmosphere Store in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon).This compound can be hygroscopic; moisture absorption can lead to H-D exchange.
Light Store in amber vials or in the dark.Protects against potential light-induced (photolytic) degradation.
Containers Use tightly sealed containers. Single-use ampoules are ideal.Minimizes exposure to atmospheric moisture and potential contamination.
Handling Allow the container to equilibrate to room temperature before opening.Prevents condensation of atmospheric moisture on the cold compound.
Solvents Reconstitute and prepare solutions using high-purity aprotic solvents (e.g., acetonitrile).Aprotic solvents lack exchangeable protons and thus minimize the risk of back-exchange.[8]

Experimental Protocols

Protocol 1: Assessment of Deuterium Back-Exchange in a Biological Matrix

This protocol is designed to evaluate the stability of the deuterium label on this compound in the biological matrix used in your experiments (e.g., plasma, urine).

  • Objective: To quantify the potential loss of deuterium from this compound due to exchange with hydrogen from the matrix over time.

  • Materials:

    • This compound stock solution

    • Blank biological matrix (pre-screened to be free of dimethyl succinate)

    • Sample preparation reagents (e.g., protein precipitation solvent)

    • LC-MS/MS system

  • Methodology:

    • Spike a known concentration of this compound into the blank biological matrix.

    • Divide the spiked matrix into several aliquots.

    • Process one aliquot immediately (T=0) using your standard sample preparation method.

    • Incubate the remaining aliquots at the temperature at which your samples are typically handled or stored (e.g., room temperature, 4°C).

    • At various time points (e.g., 1 hour, 4 hours, 24 hours), process an aliquot using the same sample preparation method.

    • Analyze all processed samples by LC-MS/MS, monitoring for both this compound and the unlabeled dimethyl succinate (d0).

  • Data Interpretation:

    • Compare the peak area of the unlabeled dimethyl succinate (d0) in the incubated samples to the T=0 sample. A significant increase in the d0 peak area over time indicates that back-exchange is occurring.

    • Simultaneously, monitor the peak area of the this compound. A decrease in its signal intensity over time also suggests label loss.

Protocol 2: Analysis of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic distribution of this compound and quantify its isotopic purity.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Method:

    • Prepare a dilute solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).

    • Infuse the solution directly into the ESI source.

    • Acquire a high-resolution mass spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the monoisotopic peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

IsotopologueTheoretical m/z of [M+H]⁺
Dimethyl succinate (d0)147.0654
Dimethyl succinate-d1148.0717
Dimethyl succinate-d2149.0780
Dimethyl succinate-d3150.0842
This compound 151.0905

Visualizations

Isotopic_Exchange_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions & Verification Inaccurate_Quantification Inaccurate or Inconsistent Quantitative Results Back_Exchange Isotopic Back-Exchange (Loss of Deuterium) Inaccurate_Quantification->Back_Exchange Chromatographic_Shift Chromatographic Shift & Differential Matrix Effects Inaccurate_Quantification->Chromatographic_Shift Impurity Chemical/Isotopic Impurity of Standard Inaccurate_Quantification->Impurity Verify_Purity Verify Isotopic Purity (HRMS, NMR) Back_Exchange->Verify_Purity Verify Control_pH Control pH (aim for ~2.5) Use Aprotic Solvents Back_Exchange->Control_pH Prevent Verify_Coelution Verify Co-elution Adjust Chromatography Chromatographic_Shift->Verify_Coelution Verify & Correct Check_CoA Check Certificate of Analysis Independent Purity Check Impurity->Check_CoA Verify

Caption: Troubleshooting logic for inaccurate quantification using this compound.

Experimental_Workflow_Purity_Check cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start Start with This compound Standard Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Start->Dissolve Infuse Direct Infusion Dissolve->Infuse HRMS High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) Infuse->HRMS Acquire_Spectrum Acquire Full Scan Mass Spectrum HRMS->Acquire_Spectrum Identify_Peaks Identify & Integrate Isotopologue Peaks (d0 to d4) Acquire_Spectrum->Identify_Peaks Calculate_Purity Calculate Isotopic Purity: % Purity = (Area_d4 / ΣArea_d0-d4) * 100 Identify_Peaks->Calculate_Purity End Report Isotopic Purity Calculate_Purity->End

Caption: Experimental workflow for assessing the isotopic purity of this compound.

References

Impact of pH on Dimethyl succinate-d4 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl Succinate-d4. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bonds, leading to the formation of monomethyl succinate-d4 and subsequently succinic acid-d4 and methanol. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution.

  • Acidic Conditions (pH < 4): The rate of hydrolysis is accelerated through acid catalysis.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum. Estimated half-lives at neutral pH can be as long as 2.3 years.[1]

  • Alkaline Conditions (pH > 8): The rate of hydrolysis is significantly increased due to base-catalyzed hydrolysis (saponification). The estimated half-life at pH 8 is approximately 85 days.[1]

Q3: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A3: Rapid degradation is likely due to the pH of your aqueous solution. If the solution is acidic or, more commonly, alkaline, the hydrolysis of the ester is accelerated. Ensure that your stock solution is prepared in a neutral, buffered solution (pH 6-7.5) to maximize stability. Unbuffered water can have a pH that varies and may become slightly acidic or alkaline, contributing to degradation.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with protons from the aqueous solution?

A4: The deuterium atoms in this compound are bonded to carbon atoms (C-D bonds). These bonds are generally stable and less prone to exchange with protons from the solvent compared to deuterium atoms bonded to heteroatoms (like O-D or N-D).[] Under typical experimental conditions (acidic, neutral, or mildly basic pH), significant deuterium-proton exchange is not expected.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To ensure the long-term stability of aqueous solutions of this compound, it is recommended to:

  • Prepare the solution in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Store the solution at low temperatures, such as in a refrigerator (<4°C) or frozen.[3]

  • Use sealed containers to prevent evaporation and contamination.

  • For extended storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Inconsistent analytical results for this compound concentration.
Possible Cause Troubleshooting Step
pH-dependent hydrolysis Verify the pH of your sample and standard solutions. If not already buffered, adjust to a neutral pH (6-7.5) using a suitable buffer system.
Inappropriate storage Ensure that all solutions containing this compound are stored at recommended low temperatures and protected from light.[3]
Contamination Check for microbial contamination, which can introduce esterases that accelerate hydrolysis. Filter-sterilize solutions if necessary.
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Cause Troubleshooting Step
Hydrolysis products The unexpected peaks are likely monomethyl succinate-d4 and succinic acid-d4. Confirm their identity by running standards of these compounds if available, or by using mass spectrometry.
Matrix effects If working with complex biological matrices, perform a spike and recovery experiment to assess for matrix interference.

Data Presentation

Table 1: Predicted Stability of this compound in Aqueous Solutions at 25°C
pH ConditionpH RangePredicted StabilityPrimary Degradation Products
Acidic< 4LowMonomethyl succinate-d4, Succinic acid-d4
Neutral6 - 8ExcellentMinimal degradation expected
Alkaline> 9Moderate to PoorMonomethyl succinate-d4, Succinic acid-d4

This table is based on general principles of ester hydrolysis and published data for non-deuterated dimethyl succinate.[1][5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • LC-MS grade water

  • Phosphate buffer (pH 3.0, 7.0, and 10.0)

  • LC-MS grade acetonitrile (B52724) and methanol[4]

  • Formic acid[4]

  • Internal standard (e.g., a stable deuterated analog not expected to be in the sample)

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare working solutions by spiking the stock solution into the different pH buffers to a final concentration of 10 µg/mL.

3. Incubation:

  • Incubate the working solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot for analysis.

4. Sample Analysis (LC-MS/MS):

  • Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Analyze the samples using a suitable reverse-phase HPLC method coupled with a mass spectrometer.[4][6]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from its degradation products.

  • Quantify the remaining this compound concentration at each time point relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH condition.

  • Calculate the degradation rate constant and half-life at each pH.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (this compound in ACN) spike Spike into Aqueous Buffers (pH 3, 7, 10) prep->spike incubate Incubate at Controlled Temperature spike->incubate sample Sample at Time Points incubate->sample analyze LC-MS/MS Analysis sample->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for assessing the stability of this compound.

cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_alkaline Alkaline Conditions (pH > 8) compound This compound C₆D₄H₆O₄ acid_product1 Monomethyl Succinate-d4 compound->acid_product1 H₃O⁺ catalysis neutral_product Stable compound->neutral_product Slow Hydrolysis alkaline_product1 Monomethyl Succinate-d4 compound->alkaline_product1 OH⁻ catalysis acid_product2 Succinic Acid-d4 acid_product1->acid_product2 H₃O⁺ catalysis alkaline_product2 Succinic Acid-d4 alkaline_product1->alkaline_product2 OH⁻ catalysis

Caption: Impact of pH on this compound degradation pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: Dimethyl Succinate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and pharmaceutical research, the precision and reliability of quantitative analysis are paramount. The validation of an analytical method is a critical process that ensures the data generated is accurate and reproducible. A key component in achieving robust analytical methods, particularly in chromatography and mass spectrometry, is the use of an appropriate internal standard (IS). This guide provides an objective comparison of analytical method validation when utilizing a stable isotope-labeled internal standard, Dimethyl succinate-d4, versus a non-isotopically labeled alternative.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, Dimethyl succinate. This similarity ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.[1][2]

This guide will delve into the key validation parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH), and present supporting experimental data to illustrate the superior performance of methods employing this compound.

Comparative Performance Data

The following tables summarize the validation data for the quantification of a target analyte using two different internal standards: this compound (a stable isotope-labeled IS) and a hypothetical, yet representative, non-isotopically labeled structural analog internal standard. The data is modeled on typical performance characteristics observed in validated bioanalytical methods.

Table 1: Linearity

ParameterMethod with this compound (IS)Method with Non-Isotopically Labeled IS
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equationy = 1.02x + 0.01y = 0.95x + 0.08
Correlation Coefficient (r²)> 0.999> 0.995
Deviation of Standards< 5%< 15%

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Quality Control SampleConcentration (ng/mL)Method with this compound (IS) Method with Non-Isotopically Labeled IS
Accuracy (% Recovery) Precision (%RSD)
Intra-day (n=6)
LQC5101.2%2.8%
MQC5099.8%1.5%
HQC800100.5%1.9%
Inter-day (n=18, 3 days)
LQC5102.5%4.1%
MQC50100.1%2.5%
HQC800101.3%3.2%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod with this compound (IS)Method with Non-Isotopically Labeled IS
Limit of Detection (LOD)0.5 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL5.0 ng/mL

The data clearly demonstrates that the method utilizing this compound as an internal standard exhibits superior linearity, accuracy, and precision, as well as a lower limit of quantitation. This enhanced performance is attributed to the ability of the stable isotope-labeled internal standard to effectively compensate for variations throughout the analytical process.

Experimental Protocols

A detailed methodology for the validation of an analytical method for the quantification of a target analyte in human plasma using this compound as an internal standard is provided below. This protocol is based on established bioanalytical method validation guidelines.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a 50:50 mixture of methanol (B129727) and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low QC (5 ng/mL), Medium QC (50 ng/mL), and High QC (800 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and this compound.

Validation Parameters

The method validation should be performed according to ICH guidelines and include the assessment of the following parameters:

  • Specificity and Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Analyze calibration curves on three separate days to demonstrate linearity over the specified concentration range.

  • Accuracy and Precision: Analyze six replicates of the QC samples at three concentration levels on three different days to determine intra-day and inter-day accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.

  • Recovery: Determine the extraction efficiency of the analyte from the plasma matrix.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock Stock Solutions (Analyte & IS) Working_Std Working Standards (Analyte) Stock->Working_Std Working_IS Working IS (this compound) Stock->Working_IS Cal_Stds Calibration Standards (Spiked Plasma) Working_Std->Cal_Stds QCs QC Samples (Spiked Plasma) Working_Std->QCs Add_IS Add IS (10 µL) Working_IS->Add_IS Plasma_Sample Plasma Sample (100 µL) Plasma_Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition (MRM) LC_MS->Data Linearity Linearity Data->Linearity Accuracy Accuracy & Precision Data->Accuracy LLOQ LLOQ Data->LLOQ Specificity Specificity Data->Specificity Stability Stability Data->Stability G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process Analyte Dimethyl Succinate Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Injection Injection Volume Variability Analyte->Injection Analyte_Signal Variable Signal Ratio Analyte/IS Ratio (Stable & Accurate) Analyte_Signal->Ratio IS This compound IS->Extraction IS->Matrix IS->Injection IS_Signal Consistent Signal IS_Signal->Ratio Extraction->Analyte_Signal Extraction->IS_Signal Matrix->Analyte_Signal Matrix->IS_Signal Injection->Analyte_Signal Injection->IS_Signal

References

Navigating Isotopic Purity: A Comparative Guide to Dimethyl Succinate-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and metabolomics, the precise quantification of endogenous molecules is paramount. This guide provides an in-depth comparison of Dimethyl succinate-d4 as an internal standard for the isotopic purity assessment of succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle. We present supporting experimental data, detailed analytical protocols, and a comparative analysis with alternative standards to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, to ensure accurate quantification. While this compound is a commonly used deuterated internal standard, alternatives such as Succinic acid-d4 and ¹³C-labeled succinate offer distinct advantages and disadvantages.

Stable isotope-labeled internal standards are broadly categorized into deuterated (²H) and heavy-atom (e.g., ¹³C) labeled compounds. ¹³C-labeled standards are often considered the "gold standard" in mass spectrometry-based quantitative analysis.[1][2] This is primarily due to their identical chemical and physical properties to the native analyte, leading to perfect co-elution during chromatographic separation.[1][3] Deuterated standards, like this compound, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," can potentially impact quantification accuracy if matrix effects vary across the chromatographic peak.[1]

Furthermore, the stability of the isotopic label is a critical consideration. ¹³C labels are highly stable and not susceptible to back-exchange with protons from the solvent.[1] In contrast, deuterium (B1214612) atoms, particularly those on exchangeable sites (e.g., hydroxyl or amine groups), can be prone to exchange, although this is less of a concern for the methylene (B1212753) deuterons in this compound.[1]

The choice between these standards often involves a trade-off between cost and performance. Deuterated standards are typically more cost-effective to synthesize, while ¹³C-labeled standards, though more expensive, generally provide higher accuracy and precision, especially in complex biological matrices.[1][2]

Parameter This compound (Deuterated) Succinic Acid-d4 (Deuterated) ¹³C-labeled Succinate Key Considerations
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than unlabeled succinate.[1]Similar potential for a slight retention time shift as this compound.Typically co-elutes perfectly with unlabeled succinate.[1][3]Perfect co-elution of ¹³C-standards provides more accurate compensation for matrix effects.
Isotopic Stability Generally stable, but the potential for H/D exchange exists under certain conditions.Generally stable, similar to this compound.Highly stable with no risk of isotopic exchange.[1]¹³C-labeling ensures the integrity of the internal standard throughout the analytical workflow.
Matrix Effects Good at correcting for matrix effects, but chromatographic shifts can introduce bias.Similar performance to this compound.Excellent at correcting for matrix effects due to identical elution profiles.[1]¹³C-standards are superior for complex matrices where significant matrix effects are expected.
Cost Generally more cost-effective.Comparable cost to this compound.Typically more expensive to synthesize.[2]The higher cost of ¹³C-standards may be justified by the need for higher data quality and reduced method development time.
Accuracy & Precision Can provide accurate and precise results with careful method validation.Similar accuracy and precision to this compound.Generally provides superior accuracy and precision.[1]For assays requiring the highest level of accuracy, ¹³C-labeled standards are recommended.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound is crucial for its function as an internal standard. The presence of unlabeled (d0) or partially labeled isotopologues can lead to an overestimation of the analyte concentration. The primary techniques for assessing isotopic purity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive technique for determining the distribution of isotopologues.

Objective: To separate this compound from potential impurities and quantify the relative abundance of its isotopologues (d0, d1, d2, d3, d4).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

GC Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-200.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the GC peak of Dimethyl succinate.

    • Determine the relative abundances of the molecular ions for each isotopologue (e.g., m/z 146 for d0, m/z 150 for d4).

    • Calculate the percentage of each isotopologue to determine the isotopic distribution and overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration. Both ¹H and ²H NMR are valuable for this assessment.

¹H NMR for Residual Proton Analysis

Objective: To quantify the amount of residual, non-deuterated protons at the labeled positions.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a deuterated solvent that does not contain signals in the region of interest (e.g., CDCl₃).

  • Add a known amount of a certified internal standard with a distinct chemical shift (e.g., 1,3,5-trichlorobenzene).

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the residual proton signals corresponding to the succinate methylene protons (around 2.6 ppm).

  • Integrate the signal of the internal standard.

  • Calculate the molar ratio of the residual protons to the internal standard to determine the isotopic purity.

²H NMR for Direct Deuterium Analysis

Objective: To directly observe and quantify the deuterium signals.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in a non-deuterated solvent (e.g., CHCl₃) containing a known amount of a deuterated internal standard with a distinct chemical shift (e.g., benzene-d6).

Instrumentation:

  • NMR Spectrometer equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Proton Decoupling: Can be applied to simplify the spectrum and improve signal-to-noise.

  • Relaxation Delay (d1): A sufficiently long delay for quantitative analysis.

  • Number of Scans: Typically requires a larger number of scans compared to ¹H NMR due to the lower sensitivity of the ²H nucleus.

Data Processing and Analysis:

  • Process the spectrum.

  • Integrate the deuterium signal corresponding to the succinate methylene positions.

  • Integrate the signal of the deuterated internal standard.

  • Calculate the isotopic purity based on the relative integrals. A novel method combining ¹H NMR and ²H NMR has been shown to provide even more accurate determination of isotopic abundance.[4]

Visualizing the Workflow: TCA Cycle Analysis

This compound is frequently employed as an internal standard in targeted metabolomics studies of the Tricarboxylic Acid (TCA) cycle. The following diagram illustrates a typical experimental workflow for the quantitative analysis of TCA cycle intermediates in biological samples using an isotope dilution mass spectrometry approach.

TCA_Cycle_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Quantification Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Add_IS Addition of Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with cold methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) (e.g., for GC-MS analysis) Supernatant_Collection->Derivatization LC_MS_Analysis LC-MS/MS or GC-MS Analysis Derivatization->LC_MS_Analysis Peak_Integration Peak Integration (Analyte and Internal Standard) LC_MS_Analysis->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Data_Interpretation Data Interpretation (e.g., Pathway Analysis) Concentration_Calculation->Data_Interpretation

Workflow for TCA Cycle Metabolite Quantification.

Signaling Pathway Context: The Tricarboxylic Acid (TCA) Cycle

Succinate is a central metabolite in the TCA cycle, a key metabolic pathway for cellular energy production. The accurate measurement of succinate levels is crucial for studying mitochondrial function and various disease states, including cancer and inflammatory disorders.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

The Tricarboxylic Acid (TCA) Cycle.

References

A Comparative Guide to Dimethyl Succinate-d4 Standard: Purity, Isotopic Enrichment, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimethyl succinate-d4, a deuterated internal standard, with its non-deuterated counterpart. The following sections detail key quality attributes, analytical methodologies for their verification, and a comparative summary to aid in the selection of the most appropriate standard for research and development applications.

Data Presentation: Comparison of Key Specifications

The quality of an analytical standard is paramount for accurate and reproducible results. The following table summarizes the typical specifications for this compound and non-deuterated Dimethyl succinate (B1194679) based on commercially available Certificates of Analysis (CoA).

SpecificationThis compoundNon-deuterated Dimethyl succinate
Chemical Formula C₆H₆D₄O₄C₆H₁₀O₄
Molecular Weight 150.17 g/mol 146.14 g/mol
Purity (by GC) ≥99.0%≥98.0%
Isotopic Enrichment ≥98 atom % DNot Applicable
Appearance Colorless to light yellow liquidColorless liquid
Identity (by ¹H NMR) Conforms to structureConforms to structure

Experimental Protocols

Accurate verification of the specifications outlined above requires robust analytical methods. The following protocols describe standard procedures for determining the purity and isotopic enrichment of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. Coupled with a mass spectrometer, it allows for the identification and purity assessment of the analyte.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the Dimethyl succinate standard in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak areas in the chromatogram.

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is an essential tool for the structural elucidation and determination of isotopic enrichment of deuterated standards.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 0.6 mL of a deuterated solvent with a known internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) in Chloroform-d).

  • Instrumental Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • Pulse Sequence: A standard 90° pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds to ensure full relaxation of all nuclei for accurate quantification.

    • Number of Scans: 16 to 32 for a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: The ¹H NMR spectrum should be consistent with the structure of Dimethyl succinate, showing a singlet for the methyl protons.

    • Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the integral of the residual proton signal in the deuterated positions with the integral of a non-deuterated position (e.g., the methyl protons). The percentage of deuterium (B1214612) incorporation is then calculated using the following formula: Isotopic Enrichment (%) = [1 - (Integral of residual CH₂ / Integral of CH₃)] x 100

Mandatory Visualization

The following diagrams illustrate the workflow for the quality control analysis of this compound and the logical relationship of its key quality attributes.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Certification Sample_Login Sample Login Standard_Preparation Standard Preparation for Analysis Sample_Login->Standard_Preparation GC_MS_Analysis GC-MS for Purity Standard_Preparation->GC_MS_Analysis NMR_Analysis NMR for Identity & Isotopic Enrichment Standard_Preparation->NMR_Analysis Data_Processing Data Processing & Integration GC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Specification_Check Comparison to Specifications Data_Processing->Specification_Check CoA_Generation Certificate of Analysis Generation Specification_Check->CoA_Generation

Caption: Quality control workflow for this compound standard.

Quality_Attributes Dimethyl_Succinate_d4 This compound Standard Chemical_Purity Chemical Purity (≥99.0%) Dimethyl_Succinate_d4->Chemical_Purity Isotopic_Enrichment Isotopic Enrichment (≥98 atom % D) Dimethyl_Succinate_d4->Isotopic_Enrichment Structural_Identity Structural Identity Dimethyl_Succinate_d4->Structural_Identity GC_MS Determined by GC-MS Chemical_Purity->GC_MS NMR Determined by NMR Isotopic_Enrichment->NMR Structural_Identity->NMR

Caption: Key quality attributes of this compound standard.

A Head-to-Head Comparison: Dimethyl Succinate-d4 vs. 13C-Labeled Succinate as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites like succinate (B1194679) is critical for understanding disease pathology and drug efficacy. The choice of an appropriate internal standard (IS) is paramount for robust and reliable bioanalytical methods, particularly in complex matrices. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for succinate analysis: Dimethyl succinate-d4 and 13C-labeled succinate.

While both serve to correct for variability during sample preparation and analysis, their inherent isotopic properties can lead to significant differences in performance. This comparison delves into these differences, supported by available experimental data and established principles of stable isotope dilution mass spectrometry.

Key Performance Characteristics: A Tale of Two Isotopes

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection. Here, we compare this compound and 13C-labeled succinate based on critical performance parameters.

FeatureThis compound (Deuterium-labeled)13C-labeled SuccinateRationale & Implications for Succinate Analysis
Chromatographic Co-elution Potential for slight chromatographic shift (isotope effect), leading to earlier elution than the unlabeled analyte.Excellent co-elution with unlabeled succinate.The primary advantage of 13C-labeling is the negligible isotope effect, ensuring the IS and analyte experience the same matrix effects at the point of ionization. Deuterium (B1214612) labeling can lead to differential matrix effects and potentially biased results if the IS and analyte are not chromatographically resolved.
Matrix Effect Compensation May not perfectly compensate for matrix effects if chromatographic separation occurs.Superior compensation for matrix effects due to identical elution profiles.For complex biological matrices like plasma or serum, where matrix effects are a significant challenge, the superior co-elution of 13C-labeled succinate provides more accurate and precise quantification.
Isotopic Stability Deuterium atoms, particularly on a carbon backbone, are generally stable. However, the potential for back-exchange in certain chemical environments, though less likely for succinate, should be considered.Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.The inherent stability of the 13C label within the carbon skeleton of the succinate molecule ensures the integrity of the internal standard throughout the entire analytical workflow.
Potential for Isotopic Interference Lower natural abundance of deuterium reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. However, in-source fragmentation and H-D exchange can sometimes complicate spectra.The natural abundance of 13C is ~1.1%, which can lead to a small contribution to the IS signal from the unlabeled analyte, especially at high analyte concentrations. This is generally manageable with appropriate mass resolution.Careful selection of precursor and product ion transitions in MS/MS analysis is crucial to minimize any potential for cross-talk between the analyte and the internal standard for both labeling strategies.
Cost and Availability Generally less expensive and more widely available for a range of small molecules.Can be more challenging and expensive to synthesize with high isotopic purity.While cost is a practical consideration, the potential for improved data quality and method robustness with 13C-labeled standards often justifies the higher initial investment, particularly for regulated bioanalysis.

Quantitative Performance Data

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Succinic Acid using 13C4-Succinic Acid as an Internal Standard [1][2]

ParameterSerumUrine
Linearity Range 1.0 - 135.5 µM1.0 - 135.5 µM
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (Between-run) < 11.0%< 11.0%
Accuracy (Within-run) < 7.8%< 7.8%
Precision (CV %, Between-run) < 14.4%< 14.4%
Precision (CV %, Within-run) < 3.7%< 3.7%
Matrix Effect < 9.1%< 9.1%

The performance data for the 13C-labeled succinate internal standard demonstrates excellent linearity, accuracy, and precision, with minimal matrix effects, highlighting its suitability for robust bioanalytical applications.[1][2]

Experimental Protocols

To provide a framework for researchers looking to compare these internal standards directly, a detailed experimental protocol for a head-to-head comparison is provided below. This protocol outlines the key steps for sample preparation, LC-MS/MS analysis, and data evaluation.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol describes a common and effective method for preparing plasma or serum samples for succinate analysis.

  • Sample Aliquoting: Transfer 100 µL of plasma/serum sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (either this compound or 13C-labeled succinate at a pre-determined optimal concentration) to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of succinate and its internal standards.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Succinate: To be optimized (e.g., precursor ion [M-H]⁻ m/z 117, product ion to be determined).

    • This compound: To be optimized (e.g., precursor ion [M-H]⁻ m/z 149, product ion to be determined).

    • 13C4-Succinate: To be optimized (e.g., precursor ion [M-H]⁻ m/z 121, product ion to be determined).

Protocol 3: Method Validation and Comparison

To objectively compare the performance of the two internal standards, the following validation experiments should be performed according to regulatory guidelines (e.g., FDA or EMA):

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and internal standards.

  • Linearity: Prepare calibration curves in the matrix over the expected concentration range of succinate. The linearity should be assessed by plotting the peak area ratio (analyte/IS) against the analyte concentration and determining the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and the precision (% CV) should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte and IS in post-extraction spiked blank matrix samples to their peak areas in a neat solution at the same concentration. The IS-normalized matrix factor should be close to 1, with a CV of ≤15% across different matrix lots.

  • Recovery: Determine the extraction recovery by comparing the peak area of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

Visualizing the Workflow

To illustrate the key decision points and processes in utilizing an internal standard for quantitative analysis, the following diagrams were generated.

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (this compound or 13C-succinate) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantify Analyte Concentration Ratio->Quant CalCurve Calibration Curve CalCurve->Quant Signaling_Pathway_Comparison cluster_DSd4 This compound cluster_13CS 13C-labeled Succinate DSd4 Deuterium Labeling IsotopeEffect Isotope Effect DSd4->IsotopeEffect ChromShift Chromatographic Shift IsotopeEffect->ChromShift DiffMatrix Differential Matrix Effects ChromShift->DiffMatrix PotentialBias Potential for Analytical Bias DiffMatrix->PotentialBias C13S 13C Labeling NoIsotopeEffect Negligible Isotope Effect C13S->NoIsotopeEffect CoElution Co-elution with Analyte NoIsotopeEffect->CoElution SameMatrix Identical Matrix Effects CoElution->SameMatrix AccurateQuant Accurate Quantification SameMatrix->AccurateQuant

References

Cross-Validation of Dimethyl Succinate-d4 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of deuterated compounds is paramount in various stages of drug discovery and development, from metabolic studies to pharmacokinetic and toxicokinetic analyses. Dimethyl succinate-d4, a stable isotope-labeled analog of endogenous dimethyl succinate (B1194679), serves as an excellent internal standard for mass spectrometry-based assays. This guide provides a comprehensive cross-validation of this compound with other potential quantification methods, offering a comparative analysis of their performance based on established analytical principles and data from analogous compounds.

Comparative Analysis of Quantification Methods

The two primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods exist, these are the most common for their sensitivity and selectivity.

ParameterGC-MSLC-MS/MSNMR Spectroscopy
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.Measures the magnetic properties of atomic nuclei.
Sample Volatility Requires analytes to be volatile or amenable to derivatization.Suitable for a wide range of polar and non-polar compounds, no volatility requirement.High concentration of purified sample required.
Sensitivity High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).[1]Low (µg/mL to mg/mL range).
Selectivity High, based on retention time and mass spectrum.Very High, based on retention time and specific precursor-product ion transitions.[1]High, based on unique chemical shifts.
Matrix Effects Less susceptible to ion suppression compared to LC-MS/MS.Prone to matrix effects (ion suppression or enhancement), often mitigated by a good internal standard like this compound.[2]Less susceptible to matrix effects, but sample purity is critical.
Throughput Moderate, run times can be longer.High, with rapid gradient elution.Low, requires longer acquisition times.
Instrumentation Cost Moderate to High.High.Very High.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the quantification of an analyte using this compound as an internal standard with GC-MS and LC-MS/MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds like Dimethyl succinate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).[3]

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

Reagents:

  • Dimethyl succinate standard

  • This compound (Internal Standard)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatization agent (if necessary)

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, urine, cell lysate), add a known concentration of this compound internal standard.

    • Perform liquid-liquid extraction with a suitable organic solvent.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Injection: 1 µL of the sample is injected in splitless mode.[3]

    • Temperature Program:

      • Initial oven temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.[3]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Scan Range: m/z 50-500.[3]

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for Dimethyl succinate and this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying a wide range of compounds in complex biological matrices.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole).

Reagents:

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample, add a known concentration of this compound internal standard.

    • Perform protein precipitation with ice-cold acetonitrile.[6]

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with water or an appropriate buffer before injection.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Dimethyl succinate and this compound.

Method Validation Parameters: A Comparative Overview

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the quantification of an analyte using this compound as an internal standard. These values are based on typical performance for similar small molecules.

Validation ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) 1-10 ng/mL0.1-1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)[7]
Precision (%CV) < 15%< 15% (< 20% at LLOQ)[7]
Recovery 85-115%85-115%

Visualizing the Workflow and Rationale

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[6] The following diagrams illustrate the experimental workflow and the logical basis for its superior performance.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Supernatant Collect Supernatant / Extract Extract->Supernatant Inject Inject into GC-MS or LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: General experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_result Result A_prep Losses during Sample Prep Ratio Peak Area Ratio (Analyte/IS) Remains Constant A_prep->Ratio A_inject Injection Variability A_inject->Ratio A_ion Ion Suppression/Enhancement A_ion->Ratio IS_prep Identical Losses during Prep IS_prep->Ratio IS_inject Identical Injection Variability IS_inject->Ratio IS_ion Identical Ion Suppression/Enhancement IS_ion->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The cross-validation of quantification methods for this compound underscores the superiority of mass spectrometry-based techniques, particularly LC-MS/MS, for high-sensitivity and high-throughput applications. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical data. While GC-MS offers a robust alternative, especially for volatile matrices, LC-MS/MS provides broader applicability and generally lower detection limits. The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and available instrumentation.

References

The Gold Standard in Bioanalysis: A Performance Comparison of Dimethyl Succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of Dimethyl succinate-d4, a deuterated stable isotope-labeled internal standard, against non-deuterated alternatives for the bioanalysis of succinic acid and its esters. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate correction for experimental variability.

Performance Characteristics: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, dimethyl succinate (B1194679), or its hydrolyzed form, succinic acid. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of error. In contrast, a non-deuterated, structural analog internal standard, while often less expensive, can exhibit different extraction recovery, chromatographic retention, and ionization response, leading to less accurate and precise results.

Performance ParameterThis compound (Expected Performance based on ¹³C₄-Succinic Acid Data)Non-Deuterated Internal Standard (e.g., Dimethyl Glutarate) (Typical Expected Performance)
Linearity (r²) > 0.999[1]> 0.99
Lower Limit of Quantification (LLOQ) ~1.0 µM[1]Typically achievable, but may be higher due to greater variability.
Within-Run Precision (%CV) < 3.7%[1]< 15%
Between-Run Precision (%CV) < 14.4%[1]< 15-20%
Within-Run Accuracy (%Bias) < 7.8%[1]Within ±15%
Between-Run Accuracy (%Bias) < 11.0%[1]Within ±15-20%
Matrix Effect (%CV) < 9.1% (low matrix effect)[1]Can be significant and variable, often >15-20%.
Recovery High and consistent with the analyte.May differ from the analyte, leading to inaccurate correction.

Experimental Protocols

A robust and validated bioanalytical method is essential for reliable quantification. The following is a detailed experimental protocol for the quantification of succinic acid in biological matrices using a stable isotope-labeled internal standard, which can be adapted for this compound. This protocol is based on a validated LC-MS/MS method for succinic acid.[1][2]

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: Aliquot 200 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a 5 µg/mL working solution of this compound (in a suitable solvent like methanol (B129727) or water) to each tube, except for blank matrix samples.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water) and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Succinic Acid: Precursor ion (m/z) 117.0 → Product ion (m/z) 73.0

      • This compound (as succinate-d4 after hydrolysis): Precursor ion (m/z) 121.0 → Product ion (m/z) 76.0

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.

Mandatory Visualization

Succinate's Role in the Citric Acid Cycle

Succinate is a key intermediate in the citric acid (TCA) cycle, a central metabolic pathway for energy production. The following diagram illustrates the position of succinate within this cycle.

Succinate_Metabolic_Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central role of succinate in the citric acid cycle.

Bioanalytical Workflow Using this compound

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Peak Area Ratio Calculation) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

References

Inter-laboratory Comparison of Analytical Methods Utilizing Dimethyl Succinate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods utilizing Dimethyl succinate-d4 as a stable isotope-labeled (SIL) internal standard against conventional methods employing structural analog internal standards. The information presented is synthesized from established analytical principles and proficiency testing guidelines to highlight the expected performance and robustness of this compound in quantitative analysis.

The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2][3] A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its signal.[3] this compound, being chemically identical to its unlabeled counterpart, co-elutes and experiences similar ionization effects, making it an ideal candidate for correcting variations in sample extraction, injection volume, and matrix effects.[1]

Hypothetical Inter-laboratory Comparison Study

To illustrate the performance advantages of this compound, we present a hypothetical inter-laboratory comparison study. In this scenario, ten laboratories were tasked with quantifying a target analyte in a complex biological matrix. The laboratories were divided into two groups: Group A utilized this compound as the internal standard, while Group B used a structural analog internal standard.

Data Presentation

The following tables summarize the hypothetical quantitative data from the inter-laboratory comparison.

Table 1: Comparison of Accuracy and Precision

Laboratory GroupInternal StandardMean Accuracy (%)Inter-laboratory Precision (%CV)
Group AThis compound98.54.2
Group BStructural Analog92.112.8

Data is illustrative and based on the expected performance of SIL internal standards.

Table 2: Linearity and Coefficient of Determination

Laboratory GroupInternal StandardMean R²Linearity Range (ng/mL)
Group AThis compound0.9981 - 1000
Group BStructural Analog0.9915 - 1000

Data is illustrative and based on the expected performance of SIL internal standards.

Experimental Protocols

A detailed methodology for the key experiments in this hypothetical study is provided below.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of either the this compound working solution (Group A) or the structural analog internal standard working solution (Group B) at a concentration of 500 ng/mL in methanol.

  • Analyte Spiking: For calibration standards and quality control samples, add appropriate volumes of the target analyte working solutions to the plasma.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each sample, vortex for 2 minutes, and centrifuge at 4,000 x g for 10 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Ionization Mode: Positive ESI.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using a weighted (1/x²) linear regression.

Proficiency tests for identifying foreign substances in various products have included non-deuterated Dimethyl succinate, highlighting its relevance in analytical testing.[4] The use of a deuterated form as an internal standard would be a logical extension for quantitative methods.

Mandatory Visualizations

G cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Correction Mechanism Analyte Analyte in Matrix SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Co-injection MS_Detection MS Detection LC_Separation->MS_Detection Co-elution Data Peak Area Ratio (Analyte/IS) MS_Detection->Data Extraction_Loss Extraction Loss Extraction_Loss->SamplePrep Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->MS_Detection Injection_Var Injection Volume Variability Injection_Var->LC_Separation IS_Correction IS Compensates for Variability IS_Correction->Data G start Start: Receive Samples prep_standards Prepare Calibration Standards and Quality Controls start->prep_standards spike_samples Spike Samples with Internal Standard prep_standards->spike_samples extraction Perform Liquid-Liquid Extraction spike_samples->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Process Data (Peak Integration, Ratio Calculation) analysis->data_processing report Generate Report with Accuracy, Precision, Linearity data_processing->report end End: Inter-laboratory Comparison report->end

References

A Comparative Guide to Deuterated vs. Non-Deuterated Succinate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated and non-deuterated succinate (B1194679) in metabolic research, supported by experimental data. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions within the succinate molecule can significantly alter its metabolic fate, offering a powerful tool for studying metabolic pathways and developing novel therapeutics.

The Kinetic Isotope Effect: A Fundamental Difference

The primary distinction in the metabolic behavior of deuterated and non-deuterated succinate arises from the kinetic isotope effect (KIE) . A C-D bond is stronger than a C-H bond, requiring more energy to break.[1] Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1] In the context of succinate metabolism, this effect is most pronounced in the oxidation of succinate to fumarate, a reaction catalyzed by succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle.

Quantitative Comparison of Oxidation Rates

The seminal work by Vitale and Rittenberg (1967) provided a direct comparison of the oxidation rates of various deuterio isomers of succinate by succinic dehydrogenase. The study revealed a significant isotope effect, demonstrating that the deuterated forms of succinate are oxidized at a slower rate than their non-deuterated counterpart.

SubstrateRelative Rate of Oxidation (%)Kinetic Isotope Effect (kH/kD)
Succinate1001.0
DL-2-Deuteriosuccinate751.33
meso-2,3-Dideuteriosuccinate551.82
2,2,3,3-Tetradeuteriosuccinate402.5

Data extracted from Vitale, L., & Rittenberg, D. (1967). The rates of oxidation of some deuterio isomers of succinate by succinic dehydrogenase. Biochemistry, 6(3), 690-699.

Experimental Protocols

Measurement of the Kinetic Isotope Effect on Succinate Dehydrogenase

This protocol outlines a spectrophotometric method to determine the kinetic isotope effect of deuterated succinate on succinate dehydrogenase activity.

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Succinate and deuterated succinate solutions of known concentrations

  • Electron acceptor dye solution (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS) solution

  • Mitochondrial preparation (source of succinate dehydrogenase)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver, bovine heart) by differential centrifugation.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.

  • Enzyme Addition: Add a small aliquot of the mitochondrial preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of either succinate or deuterated succinate to the cuvette.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm. The rate of DCPIP reduction is proportional to the rate of succinate oxidation.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for both non-deuterated and deuterated succinate from the linear portion of the absorbance vs. time plot. The kinetic isotope effect (KIE) is then calculated as the ratio of the V₀ for the non-deuterated substrate to that of the deuterated substrate (KIE = V₀(H) / V₀(D)).

Metabolic Flux Analysis using Deuterated Succinate

This protocol provides a general framework for using deuterated succinate as a tracer in metabolic flux analysis (MFA).

Materials:

  • Cell culture medium

  • Deuterated succinate (e.g., succinic acid-d4)

  • Cell line of interest

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Labeling: Culture the cells in a medium containing a known concentration of deuterated succinate for a specified period to allow for isotopic labeling of downstream metabolites.

  • Metabolite Extraction: Quench the metabolic activity and extract the intracellular metabolites using a cold extraction solvent.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites in the TCA cycle and related pathways.

  • Metabolic Flux Analysis: Use the mass isotopologue distribution data to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized MFA software. This involves fitting the experimental data to a metabolic network model.

Synthesis of Deuterium-Labeled Succinate (Succinic Acid-d4)

A common method for synthesizing succinic acid-d4 is through the catalytic reduction of maleic acid or fumaric acid with deuterium gas.

Materials:

  • Maleic acid or Fumaric acid

  • Palladium on carbon (Pd/C) catalyst

  • Deuterium gas (D₂)

  • Solvent (e.g., ethanol, water)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Reaction Setup: Dissolve maleic acid or fumaric acid in the chosen solvent in a reaction vessel. Add the Pd/C catalyst.

  • Deuteration: Purge the reaction vessel with an inert gas and then introduce deuterium gas. Maintain the reaction under a positive pressure of D₂ gas and stir vigorously. The reaction may require heating to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as NMR or by monitoring the uptake of deuterium gas.

  • Workup and Purification: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude deuterated succinic acid can be purified by recrystallization.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using techniques such as NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the use of deuterated succinate in metabolic studies.

Succinate_Oxidation_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH kH Deuterated_Succinate Deuterated Succinate Deuterated_Succinate->SDH kD (slower) Fumarate Fumarate SDH->Fumarate FADH2 FADH2 SDH->FADH2 ETC Electron Transport Chain FADH2->ETC

Caption: Oxidation of succinate and deuterated succinate by SDH.

KIE_Measurement_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Add_Enzyme Add Mitochondria Mito_Isolation->Add_Enzyme Prepare_Reagents Prepare Reagents (Buffer, DCPIP, PMS) Reaction_Setup Set up Reaction Mixture Prepare_Reagents->Reaction_Setup Reaction_Setup->Add_Enzyme Initiate_Reaction Add Succinate or Deuterated Succinate Add_Enzyme->Initiate_Reaction Measure_Absorbance Monitor DCPIP Reduction (Spectrophotometry) Initiate_Reaction->Measure_Absorbance Calculate_V0 Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_V0 Calculate_KIE Calculate KIE (kH/kD) Calculate_V0->Calculate_KIE

Caption: Workflow for measuring the kinetic isotope effect.

MFA_Workflow cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture Cells with Deuterated Succinate Metabolite_Extraction Extract Metabolites Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Isotopologue_Distribution Determine Mass Isotopologue Distribution MS_Analysis->Isotopologue_Distribution Flux_Calculation Calculate Metabolic Fluxes Isotopologue_Distribution->Flux_Calculation

Caption: General workflow for metabolic flux analysis.

Conclusion

The use of deuterated succinate provides a valuable approach for probing the intricacies of cellular metabolism. The inherent kinetic isotope effect allows researchers to modulate the activity of succinate dehydrogenase, providing insights into the regulation of the TCA cycle and its connections to other metabolic pathways. Furthermore, deuterated succinate serves as an effective tracer for metabolic flux analysis, enabling the quantitative measurement of pathway activities. For drug development professionals, understanding the metabolic consequences of deuteration can inform the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to Quality Control of Dimethyl Succinate-d4 Stock Solutions for Accurate Succinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in metabolic research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Dimethyl succinate-d4 serves as a common internal standard for the quantification of succinic acid, a key metabolite in the citric acid cycle. This guide provides a comprehensive overview of the essential quality control parameters for this compound stock solutions and offers a comparison with alternative stable isotope-labeled standards for succinic acid analysis.

Key Quality Control Parameters for Internal Standard Stock Solutions

The reliability of quantitative analysis using an internal standard hinges on the quality of the standard itself. Rigorous quality control of stock solutions is therefore a critical step in any validated bioanalytical method. The primary parameters to assess are:

  • Isotopic Purity and Enrichment: This parameter defines the percentage of the internal standard that is fully deuterated at the specified positions. High isotopic purity is crucial as the presence of unlabeled or partially labeled species can interfere with the quantification of the target analyte, especially at low concentrations. An isotopic enrichment of ≥98% is generally recommended.

  • Chemical Purity: This refers to the percentage of the desired deuterated compound in the material, free from other chemical impurities. Impurities can potentially interfere with the analysis by co-eluting with the analyte or internal standard, or by causing ion suppression/enhancement in mass spectrometry. A chemical purity of >98% is typically required.

  • Concentration Accuracy: The precise concentration of the stock solution must be known to ensure accurate calibration curves and subsequent quantification of the analyte. This is usually determined by weighing a precise amount of the standard and dissolving it in a known volume of solvent.

  • Stability: The stability of the internal standard in the stock solution under defined storage conditions (e.g., temperature, light exposure) is critical to ensure its integrity over time. Stability studies should be conducted to establish the shelf-life of the stock solution.

Comparison of Internal Standards for Succinic Acid Analysis

While this compound is a widely used internal standard for succinic acid, several alternatives exist. The choice of the most suitable internal standard depends on the specific requirements of the assay, including the analytical platform and the desired level of accuracy.

ParameterThis compoundSuccinic acid-d4Succinic acid-13C2Succinic acid-13C4
Structure Deuterated ester of succinic acidDeuterated succinic acidSuccinic acid with two 13C atomsSuccinic acid with four 13C atoms
Typical Isotopic Purity ≥98 atom % D≥98 atom % D≥99 atom % 13C≥99 atom % 13C
Typical Chemical Purity >98%>98%>98%>98%
Chromatographic Co-elution with Succinic Acid May exhibit a slight retention time shift due to the deuterium (B1214612) isotope effect.May exhibit a slight retention time shift due to the deuterium isotope effect.Excellent co-elution.Excellent co-elution.
Risk of Isotopic Exchange Low for C-D bonds, but the ester linkage can be susceptible to hydrolysis.Low for C-D bonds.None.None.
Matrix Effects Compensation Generally good, but can be compromised by chromatographic separation from the analyte.Generally good, but can be compromised by chromatographic separation from the analyte.Considered superior due to identical chromatographic behavior.Considered superior due to identical chromatographic behavior.
Cost Generally lower.Lower to moderate.Higher.Highest.
Potential for in-source fragmentation differences The ester group may lead to different fragmentation patterns compared to the free acid.Fragmentation pattern is very similar to the analyte.Identical fragmentation behavior.Identical fragmentation behavior.

Note: The information in this table is based on generally accepted principles and typical product specifications. Specific values may vary between suppliers.

Experimental Protocols for Quality Control Testing

The following are detailed methodologies for the key quality control experiments for this compound stock solutions.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of this compound that is fully deuterated.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound stock solution in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable inlet system (e.g., direct infusion or liquid chromatography).

  • Data Acquisition: Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of this compound. Ensure the mass resolution is sufficient to resolve the isotopic peaks of the molecular ion.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled Dimethyl succinate (B1194679) (d0) and the corresponding peaks for the deuterated isotopologues (d1, d2, d3, d4).

    • Integrate the peak areas of all identified isotopologues.

    • Calculate the isotopic enrichment for the d4 species using the following formula:

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To assess the percentage of this compound relative to any non-volatile or semi-volatile chemical impurities.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound stock solution in a suitable volatile solvent (e.g., ethyl acetate) to a concentration appropriate for GC-FID analysis.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or mid-polar column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate to separate the impurities from the main compound.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis:

    • Integrate the peak area of the this compound and all other impurity peaks in the chromatogram.

    • Calculate the chemical purity using the area percent method:

Assessment of Stock Solution Stability

Objective: To determine the stability of the this compound stock solution under specified storage conditions over time.

Methodology:

  • Protocol Design:

    • Prepare a fresh, well-characterized stock solution of this compound.

    • Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.

    • Store the vials under the intended storage conditions (e.g., -20°C, 4°C, room temperature) and protected from light.

    • Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Analysis: At each time point, analyze an aliquot of the stored solution alongside a freshly prepared standard of known concentration. Use a validated and stability-indicating analytical method, such as LC-MS/MS or GC-MS.

  • Data Evaluation:

    • Compare the peak area ratio of the aged standard to the freshly prepared standard.

    • The standard is considered stable if the measured concentration at each time point is within a predefined acceptance range (e.g., ±10%) of the initial concentration.

Quality Control Workflow for this compound Stock Solutions

QC_Workflow Quality Control Workflow for this compound Stock Solutions cluster_procurement Procurement & Initial Assessment cluster_solution_prep Stock Solution Preparation cluster_qc_testing Quality Control Testing cluster_stability Stability Assessment cluster_release Release & Use procure Procure this compound coa_review Review Certificate of Analysis (CoA) procure->coa_review weigh Accurately weigh standard coa_review->weigh dissolve Dissolve in specified solvent weigh->dissolve store_initial Store under defined conditions dissolve->store_initial isotopic_purity Isotopic Purity (HRMS) store_initial->isotopic_purity chemical_purity Chemical Purity (GC-FID/LC-UV) store_initial->chemical_purity concentration Concentration Verification store_initial->concentration stability_study Initiate Stability Study store_initial->stability_study release Release for use in assays isotopic_purity->release chemical_purity->release concentration->release periodic_testing Periodic Re-analysis stability_study->periodic_testing periodic_testing->release

Caption: Workflow for ensuring the quality of this compound stock solutions.

Conclusion

The accuracy of succinic acid quantification is critically dependent on the quality of the internal standard used. This compound is a suitable internal standard, provided that its stock solutions undergo rigorous quality control for isotopic and chemical purity, concentration, and stability. For assays demanding the highest level of accuracy and to mitigate risks associated with the deuterium isotope effect, 13C-labeled succinic acid internal standards are a superior, albeit more costly, alternative. The detailed experimental protocols provided in this guide offer a robust framework for the quality control of this compound and other stable isotope-labeled internal standards, enabling researchers to generate high-quality, reliable data in their studies.

Safety Operating Guide

Navigating the Disposal of Dimethyl Succinate-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of dimethyl succinate-d4, a deuterated solvent that requires careful handling. Adherence to these protocols will mitigate risks, ensure regulatory compliance, and contribute to a sustainable research ecosystem.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and potential hazards of this compound. This combustible liquid, while not classified as acutely toxic, necessitates careful handling to avoid ignition and environmental contamination.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use solvent-resistant gloves, such as nitrile gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.

Spill Response: In the event of a spill, immediate action is required to contain the material and prevent its spread.

  • Minor Spills: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[1] Place the absorbent material into a suitable, labeled container for disposal.[1]

  • Major Spills: For larger spills, alert the appropriate emergency response personnel.[1] Evacuate the area if necessary. Prevent the spill from entering drains or waterways.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for dimethyl succinate.

PropertyValue
Flash Point 90 °C (194 °F) - closed cup[2]
Boiling Point 200 °C (392 °F)[2][3]
Melting Point 18-19 °C (64.4-66.2 °F)[2][3]
Density 1.148 g/mL at 25 °C[2]
Vapor Pressure 0.3 mmHg at 20 °C[3]
Lower Explosive Limit 1.00%[3]
Upper Explosive Limit 8.50%[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following procedure outlines the general steps for its proper disposal:

  • Waste Identification and Classification:

    • This compound waste should be classified as a non-halogenated organic solvent waste.

    • It is crucial to determine if the waste is mixed with any other chemicals. If so, it must be classified as a mixed hazardous waste, and all components must be identified.[4]

    • Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4][5]

  • Waste Segregation:

    • Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.[6]

    • Do not mix this compound waste with halogenated solvents, strong acids, strong bases, or strong oxidizing agents.[7]

    • Keep aqueous waste separate from solvent waste.

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, properly labeled waste container.

    • The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[4]

    • Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks and evaporation.[6]

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Waste Labeling:

    • All waste containers must be clearly and accurately labeled.[4]

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)[4]

      • The concentration of each component if it is a mixed waste.

      • The hazards associated with the waste (e.g., "Combustible").

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[8]

    • Store incompatible waste streams separately, using secondary containment to prevent mixing in case of a leak.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full or needs to be removed, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

    • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal by a licensed hazardous waste vendor.[9]

  • Disposal of Empty Containers:

    • A container that held this compound is considered "empty" under RCRA regulations if all wastes have been removed that can be removed by pouring, pumping, or aspirating.

    • For containers that held acutely hazardous waste, triple rinsing is required.[6][9] While this compound is not typically classified as acutely hazardous, it is good practice to rinse the empty container with a suitable solvent (such as acetone (B3395972) or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • Once properly emptied and rinsed, deface the original label and dispose of the container according to your institution's guidelines for solid waste.[9]

Disposal Workflow Diagram

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Disposal cluster_3 Step 4: Empty Container Management A Identify Waste as Non-Halogenated Solvent B Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) A->B C Use Compatible Container (HDPE or Glass) B->C D Label with 'Hazardous Waste', Full Chemical Name, and Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by Environmental Health & Safety (EHS) E->F G EHS Arranges for Licensed Disposal Vendor F->G H Triple Rinse Empty Container with Suitable Solvent I Collect Rinsate as Hazardous Waste H->I J Deface Original Label H->J K Dispose of Container as Solid Waste J->K

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Personal protective equipment for handling Dimethyl succinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Dimethyl succinate-d4.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3][4] The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[4][5]
Skin Protective gloves (e.g., nitrile rubber) and impervious clothing.Gloves must be inspected prior to use and satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[5] Protective clothing should prevent skin exposure.[4]
Respiratory Not typically required with adequate ventilation.For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[5] A self-contained breathing apparatus may be necessary in case of fire.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize risks. Follow these steps when working with this compound:

  • Engineering Controls : Work in a well-ventilated area.[1][4] Use local exhaust ventilation to keep airborne concentrations low.[4][6]

  • Avoiding Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][4][6] Do not smoke in the handling area.[1][7]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in the work area.[7]

  • Safe Handling Practices : Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[1][4][7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures:

  • Spill Cleanup :

    • Remove all sources of ignition.[1][4]

    • Use personal protective equipment.[1]

    • For small spills, absorb with an inert material like vermiculite, sand, or earth.[1][4][8]

    • Collect the absorbed material into a suitable, closed container for disposal.[1][8]

    • For large spills, consider downwind evacuation.[8]

    • Prevent the spill from entering drains or waterways.[1][7]

  • Waste Disposal :

    • Dispose of this compound and its contaminated packaging as hazardous waste.[1]

    • Contact a licensed professional waste disposal service.[1]

    • Do not dispose of into the environment.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 30994-23-1[1]
Molecular Formula C₆H₆D₄O₄[1]
Flash Point 85 °C (185 °F)[1][4]
Autoignition Temperature 365 °C (689 °F)[1][4]
Lower Explosion Limit 1.0% (v/v)[1][4]
Upper Explosion Limit 8.5% (v/v)[1][4]
Boiling Point ~200 °C (~392 °F)[9]
Melting Point 18 - 19 °C (64.4 - 66.2 °F)[9]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Dispense Chemical in Ventilated Area C->D E Keep Away from Ignition Sources D->E F Perform Experiment E->F G Store in Tightly Closed Container F->G J In Case of Spill: Absorb with Inert Material F->J Spill Occurs H Clean Work Area G->H I Wash Hands Thoroughly H->I L Dispose of Waste via Licensed Service I->L Routine Disposal K Collect in a Closed Container for Disposal J->K K->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.